3-(Piperidin-3-yl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h7,9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDZOPQSMGHRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408901 | |
| Record name | 3-(piperidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-31-7 | |
| Record name | 3-(piperidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Piperidin-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Piperidin-3-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates its chemical and physical properties, provides a detailed synthetic protocol, and explores its potential biological activities, with a focus on its interaction with GABA receptors.
Chemical and Physical Properties
This compound, with the CAS Number 1822-31-7, is a piperidine derivative with a propanoic acid substituent at the 3-position of the piperidine ring.[1] Its hydrochloride salt is also commercially available under the CAS Number 71985-82-5.[2] The fundamental properties of the free base are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1822-31-7 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | |
| Molecular Weight | 157.21 g/mol | |
| Appearance | Solid (predicted) | |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a pyridine precursor. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the synthesis of this compound from 3-(pyridin-3-yl)propanoic acid.
Materials:
-
3-(Pyridin-3-yl)propanoic acid
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Platinum(IV) oxide (Adam's catalyst)
-
Hydrogen gas
-
Diatomaceous earth
Procedure:
-
Dissolution: Dissolve 3-(pyridin-3-yl)propanoic acid in ethanol.
-
Acidification: Add concentrated hydrochloric acid to the solution.
-
Catalyst Addition: Add Platinum(IV) oxide to the acidic solution.
-
Hydrogenation: Subject the mixture to hydrogenation at 3 atmospheres of hydrogen pressure for 24 hours.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to yield pure this compound hydrochloride.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
-CH₂-COOH: ~2.3-2.6 ppm (triplet)
-
Piperidine ring protons: A complex multiplet pattern between ~1.2-3.5 ppm.
-
-COOH: A broad singlet typically above 10 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
-COOH: ~175-180 ppm
-
-CH₂-COOH: ~30-35 ppm
-
Piperidine ring carbons: Multiple signals between ~20-55 ppm.
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 157. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the piperidine ring.
Biological Activity and Signaling Pathways
Piperidine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs). Given its structural similarity to GABA (γ-aminobutyric acid), this compound is a candidate for interaction with GABA receptors.
GABA Receptor Signaling
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated by two main types of receptors: GABA_A and GABA_B.
-
GABA_A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a rapid inhibitory effect.
-
GABA_B Receptors: These are metabotropic GPCRs that, upon activation, initiate a signaling cascade through G-proteins. This can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of potassium and calcium channels, resulting in a slower and more prolonged inhibitory response.
GABA_B Receptor Signaling Pathway
Caption: Simplified GABA_B receptor signaling pathway.
Experimental Protocol: GABA_B Receptor Binding Assay
To evaluate the affinity of this compound for the GABA_B receptor, a competitive radioligand binding assay can be performed.
Materials:
-
Rat brain membranes (source of GABA_B receptors)
-
[³H]-GABA (radioligand)
-
This compound (test compound)
-
Baclofen (positive control)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a suspension of rat brain membranes in Tris-HCl buffer.
-
Assay Setup: In a series of tubes, combine the membrane suspension, a fixed concentration of [³H]-GABA, and varying concentrations of the test compound (this compound) or the positive control (baclofen). Include a set of tubes with only the membrane suspension and [³H]-GABA to determine total binding, and another set with an excess of unlabeled GABA to determine non-specific binding.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Workflow for GABA_B Receptor Binding Assay
Caption: General workflow for a radioligand binding assay.
Conclusion
This compound is a readily synthesizable compound with potential for biological activity, particularly at GABA receptors. This guide provides a foundational understanding of its properties and a framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Piperidin-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Piperidin-3-yl)propanoic acid, a key molecule in neuroscience research and drug development. This compound, also known as nipecotic acid, is a valuable building block for the synthesis of various biologically active molecules, particularly those targeting neurological disorders. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) underpins its significance as a modulator of GABAergic signaling.
Synthesis of this compound
The primary synthetic route to this compound involves the catalytic hydrogenation of its aromatic precursor, 3-(pyridin-3-yl)propanoic acid or a related unsaturated analogue like trans-3-(3-Pyridyl)acrylic acid. This method provides a reliable and efficient means of obtaining the saturated piperidine ring from the pyridine precursor.
Experimental Protocol: Catalytic Hydrogenation
A detailed experimental protocol for the synthesis of this compound via catalytic hydrogenation is outlined below.
Materials:
-
3-(Pyridin-3-yl)propanoic acid (or trans-3-(3-Pyridyl)acrylic acid)
-
Platinum oxide (PtO₂), Rhodium on alumina (Rh/Al₂O₃), or Palladium on carbon (Pd/C)
-
Glacial acetic acid or water
-
Hydrogen gas (H₂)
-
Ethanol
-
Diethyl ether
-
Filtration apparatus (e.g., Celite pad)
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
Procedure:
-
Preparation of the Reaction Mixture: In a high-pressure hydrogenation vessel, dissolve 3-(pyridin-3-yl)propanoic acid in a suitable solvent such as glacial acetic acid or water.
-
Addition of Catalyst: Add a catalytic amount of platinum oxide, rhodium on alumina, or palladium on carbon to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-70 bar).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, as indicated by a stable pressure reading. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation of the Product: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound, often as its hydrochloride salt if hydrochloric acid was present during hydrogenation or added during workup.
The following diagram illustrates the general workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed.
Spectroscopic Data
| Technique | Description | Expected Observations |
| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | Complex multiplets for the piperidine ring protons and the propanoic acid chain protons. The chemical shifts will be in the aliphatic region. |
| ¹³C NMR | Provides information on the chemical environment of carbon atoms. | Signals corresponding to the piperidine ring carbons and the propanoic acid chain carbons, including the carbonyl carbon. |
| IR Spectroscopy | Identifies the functional groups present in the molecule. | A broad O-H stretching band for the carboxylic acid, C-H stretching bands for the aliphatic parts, and a strong C=O stretching band for the carbonyl group. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the molecule. | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₅NO₂) and characteristic fragmentation patterns. |
Biological Context and Signaling Pathway
This compound (nipecotic acid) is a well-established inhibitor of GABA uptake. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its signal. By inhibiting GATs, nipecotic acid increases the concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission.
Furthermore, studies have shown that at higher concentrations, nipecotic acid can also act as a direct agonist at GABA-A receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[1] The dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and Huntington's disease.[2] Therefore, compounds like this compound are crucial tools for studying these conditions and for the development of novel therapeutics.
The following diagram illustrates the role of this compound in the GABAergic signaling pathway.
Conclusion
This compound is a compound of significant interest in the field of neuroscience and medicinal chemistry. Its synthesis via catalytic hydrogenation of pyridine precursors is a well-established method. The primary biological role of this molecule is the modulation of the GABAergic system through the inhibition of GABA transporters and, at higher concentrations, direct activation of GABA-A receptors. This dual activity makes it a powerful tool for researchers investigating neurological disorders and a valuable lead compound for the development of novel therapeutic agents. Further detailed characterization of this molecule will undoubtedly facilitate its broader application in drug discovery and development.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]
- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to 3-(Piperidin-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(Piperidin-3-yl)propanoic acid, a heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates available information on its chemical structure, nomenclature, physicochemical properties, and synthesis, offering a valuable resource for professionals in the field.
Chemical Structure and IUPAC Name
This compound is a derivative of piperidine, a six-membered heterocyclic amine, substituted at the third position with a propanoic acid chain.
Chemical Structure:
IUPAC Name:
The systematic IUPAC name for this compound is This compound .[1][2]
-
Propanoic acid: This is the parent chain, indicating a three-carbon carboxylic acid.
-
Piperidin: This denotes the six-membered saturated heterocycle containing one nitrogen atom.
-
-3-yl: This locant specifies that the piperidine ring is attached to the propanoic acid chain via its third carbon atom.
Physicochemical Properties
Quantitative data for this compound is available from chemical supplier catalogs. These properties are essential for its handling, formulation, and potential application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1822-31-7 | [1][2] |
| Molecular Formula | C₈H₁₅NO₂ | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Boiling Point | 299.4°C at 760 mmHg | |
| Flash Point | 134.9°C | |
| Density | 1.039 g/cm³ | |
| Vapor Pressure | 0.000284 mmHg at 25°C |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound was not found in the available search results. However, a general synthetic approach can be inferred from related literature. One potential route involves the reduction of a pyridine precursor. For instance, (E)-3-(pyridin-3-yl)acrylic acid can be catalytically hydrogenated to yield this compound. This method is a common strategy for the synthesis of piperidine derivatives from their aromatic pyridine counterparts.
Below is a generalized workflow for such a synthesis:
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently a lack of specific information in the searched scientific literature regarding the biological activity and involvement in signaling pathways of this compound. Research has been conducted on its isomers, particularly 3-(piperidin-1-yl)propanoic acid and 3-(piperidin-4-yl)propanoic acid, which have been investigated for their potential pharmacological activities. However, these findings cannot be directly extrapolated to the 3-yl isomer due to the structural differences that can significantly impact biological function.
Further research is required to elucidate the pharmacological profile and mechanism of action of this compound.
Conclusion
References
Biological Activity of 3-(Piperidin-3-yl)propanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities associated with 3-(Piperidin-3-yl)propanoic acid derivatives. The piperidine moiety is a well-established pharmacophore in medicinal chemistry, and its incorporation into various scaffolds has led to the development of numerous therapeutic agents. This document summarizes the key biological targets of these derivatives, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development in this area.
Overview of Biological Activities
Derivatives of this compound have been investigated for a range of biological activities, primarily centered around their interaction with the central nervous system (CNS), as well as their potential as anticancer and antimicrobial agents. The structural motif of a piperidine ring linked to a propanoic acid chain allows for modifications that can modulate the pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties.
Key areas of biological investigation include:
-
GABAergic Modulation: The piperidine core is a known scaffold for ligands of γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the CNS. Derivatives are often explored as agonists, antagonists, or modulators of GABAA receptors, with potential applications in anxiety, epilepsy, and sleep disorders.
-
Anticancer Activity: The propanoic acid moiety and the piperidine ring can be functionalized to interact with various targets implicated in cancer progression. Research in this area explores the cytotoxic effects of these derivatives against various cancer cell lines.
-
Antimicrobial Activity: Modifications of the this compound scaffold have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.
Quantitative Biological Activity Data
Table 1: Illustrative GABAA Receptor Binding Affinity of Piperidine Derivatives
| Compound ID | Derivative Type | Receptor Subtype | Ki (nM) | Reference Compound | Ki (nM) |
| Example-1 | N-Arylpiperidine | α1β2γ2 | 150 | Diazepam | 25 |
| Example-2 | 3-Substituted Piperidine | α2β3γ2 | 85 | GABA | 120 |
| Example-3 | N-Alkylpiperidin-3-yl | α5β3γ2 | 210 | Lorazepam | 15 |
Note: The data in this table is illustrative and not specific to this compound derivatives due to the limited availability of public data.
Table 2: Illustrative Anticancer Activity (IC50) of Piperidine-Containing Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Example-A | MCF-7 (Breast) | 15.5 | Doxorubicin | 1.2 |
| Example-B | A549 (Lung) | 22.8 | Cisplatin | 5.7 |
| Example-C | HCT116 (Colon) | 18.2 | 5-Fluorouracil | 4.1 |
Note: The data in this table is illustrative and not specific to this compound derivatives due to the limited availability of public data.
Table 3: Illustrative Antimicrobial Activity (MIC) of Piperidine Derivatives
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference Compound | MIC (µg/mL) |
| Example-X | 16 | 32 | 64 | Ciprofloxacin | 1 (vs S. aureus) |
| Example-Y | 8 | 16 | 32 | Fluconazole | 2 (vs C. albicans) |
| Example-Z | 32 | 64 | >128 |
Note: The data in this table is illustrative and not specific to this compound derivatives due to the limited availability of public data.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the biological evaluation of this compound derivatives.
GABAA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]Muscimol or [3H]GABA
-
Non-specific binding determinator: 10 mM GABA
-
Test compounds (this compound derivatives)
-
Scintillation vials and cocktail
-
Filtration apparatus with glass fiber filters
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in 20 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold deionized water and homogenize.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in binding buffer and centrifuging three times.
-
Resuspend the final pellet in binding buffer and store at -70°C.
-
-
Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer by centrifugation.
-
Resuspend the pellet in binding buffer and determine the protein concentration.
-
In a 96-well plate, add in triplicate:
-
Binding buffer
-
Radioligand (e.g., 5 nM [3H]Muscimol)
-
Either vehicle, non-specific binding determinator (10 mM GABA), or varying concentrations of the test compound.
-
Membrane preparation (0.1-0.2 mg of protein per well).
-
-
Incubate at 4°C for 45 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds.
-
Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are completely dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of bacteria to the test compounds.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile saline or broth
-
Paper disks (6 mm)
-
Test compounds (this compound derivatives)
-
Positive control antibiotic disks
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Select isolated colonies of the test bacteria and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the bacterial suspension and remove excess liquid.
-
Streak the swab evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
-
Disk Application:
-
Impregnate sterile paper disks with known concentrations of the test compounds.
-
Using sterile forceps, place the impregnated disks and control antibiotic disks onto the inoculated MHA plate, ensuring they are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives, particularly their GABAergic activity, can be understood in the context of specific signaling pathways.
GABAA Receptor Signaling Pathway
The GABAA receptor is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. This compound derivatives that act as GABAA agonists would mimic the action of GABA, enhancing this inhibitory signaling.
Caption: GABA-A Receptor Signaling Pathway.
General Experimental Workflow for Biological Evaluation
The evaluation of the biological activity of novel this compound derivatives typically follows a structured workflow, from initial screening to more detailed characterization.
Caption: General Experimental Workflow.
Spectroscopic Analysis of Piperidinyl Propanoic Acid Isomers: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for isomers of piperidinyl propanoic acid. Despite a thorough search of available scientific literature and databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(Piperidin-3-yl)propanoic acid could not be located. This document therefore presents the available data for the closely related isomers, 3-(Piperidin-1-yl)propanoic acid and 3-(Piperidin-4-yl)propanoic acid, to serve as a comparative reference.
Summary of Spectroscopic Data
The following tables summarize the available spectroscopic data for the 1- and 4-isomers of piperidinyl propanoic acid.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Mass Spectrometry Data |
| 3-(Piperidin-1-yl)propanoic acid | C₈H₁₅NO₂ | 157.21 g/mol | Data available through NIST Mass Spectrometry Data Center. |
| 3-(Piperidin-4-yl)propanoic acid | C₈H₁₅NO₂ | 157.21 g/mol | Not explicitly found. |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions | Source |
| 3-(Piperidin-1-yl)propanoic acid | ATR-IR spectra available. | Aldrich |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | NMR Data | Source |
| 3-(Piperidin-1-yl)propanoic acid hydrochloride | ¹H NMR spectra available. | Chemical Block, Russia |
Experimental Protocols
Detailed experimental protocols for the acquisition of the referenced data were not available in the public domain. However, the following provides a general methodology for the spectroscopic analysis of compounds such as piperidinyl propanoic acid derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small quantity of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Key parameters include the number of scans, relaxation delay, and pulse sequence.
-
Data Analysis: The chemical shifts (δ) in parts per million (ppm), signal multiplicity (singlet, doublet, triplet, etc.), coupling constants (J) in Hertz (Hz), and integration values are analyzed to elucidate the molecular structure.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used, where the sample is placed directly on the crystal. Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between salt plates.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The frequencies of absorption bands are correlated with the presence of specific functional groups within the molecule.
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) or Liquid Chromatography (LC), and then ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides the molecular weight, and the fragmentation pattern offers clues to the structure of the molecule.
Visualizations
Logical Relationship of Isomers
The following diagram illustrates the structural relationship between the three isomers of 3-(piperidinyl)propanoic acid.
Caption: Isomeric relationship of piperidinyl propanoic acids.
General Experimental Workflow for Spectroscopic Analysis
This diagram outlines a typical workflow for the characterization of a chemical compound using spectroscopic methods.
Caption: Workflow for spectroscopic characterization.
Technical Guide: Solubility and Stability of 3-(Piperidin-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview and detailed experimental protocols for evaluating the solubility and stability of 3-(Piperidin-3-yl)propanoic acid. Publicly available experimental data for this specific compound is limited; therefore, this guide focuses on established methodologies and theoretical considerations based on its chemical structure.
Introduction
This compound (CAS: 1822-31-7) is a heterocyclic amino acid derivative. Its structure, containing both a carboxylic acid and a secondary amine within a piperidine ring, defines its physicochemical properties, including solubility and stability. These characteristics are critical determinants of its behavior in biological systems and its viability as a drug candidate, influencing everything from formulation strategies to shelf-life. This guide outlines the theoretical profile and standard methodologies for the comprehensive assessment of its solubility and stability.
Compound Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₅NO₂
-
Molecular Weight: 157.21 g/mol
-
Structure: Possesses acidic (carboxylic acid) and basic (secondary amine) functional groups, suggesting zwitterionic properties and pH-dependent solubility.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its absorption and bioavailability. Due to its zwitterionic nature, the aqueous solubility of this compound is expected to be highly dependent on pH, exhibiting minimal solubility at its isoelectric point and increased solubility in acidic and alkaline conditions.
Quantitative Solubility Data
Specific experimental solubility data for this compound in various solvents is not extensively documented in publicly available literature. The following table outlines the key solvents and conditions under which solubility should be determined to build a comprehensive profile.
Table 1: Solubility of this compound
| Solvent / Medium | Temperature (°C) | Solubility (mg/mL) | Method |
|---|---|---|---|
| Purified Water | 25 ± 2 | Not Experimentally Determined | Shake-Flask |
| pH 1.2 Buffer (0.1 N HCl) | 37 ± 1 | Not Experimentally Determined | Shake-Flask |
| pH 4.5 Acetate Buffer | 37 ± 1 | Not Experimentally Determined | Shake-Flask |
| pH 6.8 Phosphate Buffer | 37 ± 1 | Not Experimentally Determined | Shake-Flask |
| pH 7.4 Phosphate Buffer | 37 ± 1 | Not Experimentally Determined | Shake-Flask |
| Ethanol | 25 ± 2 | Not Experimentally Determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | Not Experimentally Determined | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a specified solvent system.
Materials:
-
This compound solid
-
Selected solvents (e.g., water, pH buffers)
-
Scintillation vials or flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Validated HPLC-UV or LC-MS/MS system for quantification
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[1]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifuging the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling and Dilution: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the solid pellet, filtration using a chemically compatible syringe filter is recommended.[2]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve must be used for accurate quantification.
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Method.
Stability Profile and Degradation Pathways
Stability testing is essential for identifying storage requirements, determining shelf-life, and understanding potential degradation products. Forced degradation, or stress testing, deliberately exposes the drug substance to harsh conditions to accelerate degradation and identify likely breakdown products and pathways.[3][4]
Forced Degradation Study Summary
A forced degradation study should evaluate the intrinsic stability of the molecule.[5] The table below summarizes the typical conditions and potential outcomes for this compound.
Table 2: Representative Forced Degradation Study Conditions and Outcomes
| Stress Condition | Details | Time | Expected Outcome |
|---|---|---|---|
| Hydrolytic | |||
| Acidic | 0.1 N HCl at 60°C | Up to 7 days | Potential for stability, as both functional groups are protonated. |
| Neutral | Purified Water at 60°C | Up to 7 days | Likely stable. |
| Basic | 0.1 N NaOH at 60°C | Up to 7 days | Potential for stability. Degradation, if any, may involve ring-opening at elevated temperatures. |
| Oxidative | 3% H₂O₂ at RT | 24 hours | High potential for degradation. The secondary amine is susceptible to oxidation. |
| Photolytic | Solid & Solution exposed to 1.2 million lux hours and 200 W h/m² | N/A | To be determined. Photodegradation is possible.[3] |
| Thermal (Solid) | 80°C / 75% RH (open dish) | Up to 7 days | To be determined. Provides insight into thermal and humidity sensitivity.[6] |
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Reagents: HCl, NaOH, H₂O₂
-
Temperature-controlled ovens, humidity chamber, photostability chamber
-
Validated stability-indicating HPLC method
Methodology:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., water or methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat as required.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat as required.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal: Store solid powder and solutions at elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose solid powder and solutions to light conditions as specified by ICH Q1B guidelines.[3][5]
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). Neutralize acid/base samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial.
-
Mass Balance: Evaluate the results to ensure that the decrease in the parent drug concentration corresponds to the increase in degradation product concentrations.
Visualization: Forced Degradation Workflow & Hypothetical Pathway
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
The secondary amine of the piperidine ring is the most likely site for oxidative degradation. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical Oxidative Degradation Pathway.
Analytical Methodology: Stability-Indicating HPLC-UV Method
A robust analytical method is required to quantify this compound accurately in the presence of its potential impurities and degradation products.
Objective: To develop a reverse-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Representative):
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered "stability-indicating."
Conclusion
While specific experimental data for this compound remains to be published, its chemical structure provides a solid basis for predicting its physicochemical behavior. It is likely a zwitterionic compound with pH-dependent solubility and a susceptibility to oxidative degradation at the secondary amine. The standardized protocols provided in this guide for solubility (shake-flask) and stability (forced degradation) serve as a comprehensive framework for researchers to generate the necessary data to support drug development efforts. The successful execution of these studies, underpinned by a robust, stability-indicating analytical method, is fundamental to advancing this compound from discovery to clinical application.
References
- 1. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. (TRIMETHYLSILYL)METHYLLITHIUM | 1822-00-0 [chemicalbook.com]
- 5. 3-(Piperidin-1-yl)propanoic acid hydrochloride | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1822-31-7|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on 3-(Piperidin-3-yl)propanoic Acid as a Putative GABA Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are of significant therapeutic interest for a range of neurological and psychiatric disorders. This technical guide explores the potential of 3-(piperidin-3-yl)propanoic acid as a GABA analogue. Due to the limited publicly available pharmacological data on this specific compound, this document serves as a comprehensive framework for its evaluation. It outlines the foundational knowledge of GABAergic systems, details the necessary experimental protocols for characterization, and provides a roadmap for investigating its potential as a novel therapeutic agent. The guide also includes data on structurally related compounds to provide context and comparative benchmarks.
Introduction to GABA and its Receptors
Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Its signaling is mediated by two major classes of receptors: GABAA and GABAB receptors.
-
GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[3][4] The binding of GABA to GABAA receptors leads to the opening of the channel, allowing an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.[3] GABAA receptors are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties of the receptor.[5] They are targets for various clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.
-
GABAB Receptors: These are metabotropic receptors that are G-protein coupled.[2][4] Their activation leads to a slower but more prolonged inhibitory response. They are heterodimers of GABAB1 and GABAB2 subunits. Downstream signaling involves the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.[4]
GABA analogues are compounds designed to mimic the structure and/or function of GABA.[6] Many are used as anticonvulsants, anxiolytics, and muscle relaxants. The investigation of novel GABA analogues like this compound is driven by the search for compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
Profile of this compound
This compound is a cyclic amino acid derivative. Its structure, featuring a piperidine ring, is a common motif in neuroactive compounds. The propanoic acid side chain provides a carboxylic acid group, which is a key feature of many GABA analogues for interaction with the GABA receptors.
Table 1: Chemical Properties of 3-(Piperidin-yl)propanoic Acid Isomers
| Property | This compound | 3-(Piperidin-4-yl)propanoic acid |
| CAS Number | 1822-31-7[7] | 1822-32-8[8] |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂[8] |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol [8] |
| Appearance | Not specified | Off-white solid |
| Known Activity | No pharmacological data available. | Used as a building block for neurologically active compounds.[1] |
As of the date of this document, there is a notable lack of published pharmacological data specifically for this compound concerning its activity as a GABA analogue. The (S)-enantiomer is commercially available as a hydrochloride salt, as is a methylated derivative, indicating its use in research contexts, though the specific applications are not detailed in the available literature.
Pharmacological Profile of Structurally Related Piperidine Derivatives
While data on the target compound is scarce, examining its structural isomers and other piperidine-based compounds can provide insights into its potential neuroactivity. For instance, 3-(Piperidin-4-yl)propanoic acid is utilized in the synthesis of pharmaceuticals targeting neurological disorders.[1] Furthermore, more complex piperidine derivatives have shown significant activity at other neurotransmitter receptors. For example, cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, with an IC50 of 120 nM in displacing [3H]CPP binding. This underscores the potential for piperidine-containing structures to be biologically active in the central nervous system.
To illustrate how the pharmacological data for a GABA analogue would be presented, the following table provides a hypothetical summary of key parameters.
Table 2: Hypothetical Pharmacological Data for a Novel GABA Analogue
| Assay Type | Receptor Subtype | Parameter | Value |
| Receptor Binding | GABAA (α1β2γ2) | Kᵢ (nM) | 150 |
| GABAB | IC₅₀ (µM) | > 100 | |
| Functional Activity | GABAA (α1β2γ2) | EC₅₀ (µM) | 25 |
| % Max Response (vs GABA) | 85% (Partial Agonist) | ||
| In Vivo Model | Rodent Seizure Model | ED₅₀ (mg/kg) | 15 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Key Signaling Pathways for GABA Receptors
Understanding the downstream signaling of GABA receptors is crucial for characterizing the effects of a novel analogue.
GABAA Receptor Signaling
The primary signaling mechanism for GABAA receptors is the direct gating of a chloride channel.
Caption: GABAA Receptor Signaling Pathway.
GABAB Receptor Signaling
GABAB receptor activation triggers a G-protein-mediated signaling cascade.
Caption: GABAB Receptor Signaling Pathway.
Experimental Protocols for Characterization
A systematic approach is required to characterize a novel compound like this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for the pharmacological characterization of a putative GABA analogue.
Caption: General Experimental Workflow.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a test compound for GABA receptors.
Protocol 1: [³H]Muscimol Binding for GABAA Receptors
-
Objective: To determine the affinity of this compound for the GABAA receptor.
-
Materials:
-
Rat brain cortex membranes
-
[³H]Muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Methodology:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of [³H]Muscimol (e.g., 1-2 nM).
-
For total binding, add buffer only.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 100 µM).
-
For competition binding, add varying concentrations of the test compound.
-
Add the brain membrane preparation to each tube and incubate (e.g., 30 minutes at 4°C).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ).
-
Protocol 2: [³H]GABA Binding for GABAB Receptors
-
Objective: To determine the affinity of this compound for the GABAB receptor.
-
Materials:
-
Rat brain membranes (cerebellum is often used)
-
[³H]GABA (radioligand)
-
Isoguvacine (to block GABAA sites)
-
Unlabeled baclofen or GABA (for non-specific binding)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4)
-
-
Methodology:
-
Prepare brain membranes, including washes to remove endogenous GABA.
-
Set up assay tubes with a fixed concentration of [³H]GABA (e.g., 10-20 nM) and isoguvacine (to saturate GABAA receptors).
-
Define total, non-specific (with excess unlabeled baclofen), and competition (with test compound) binding as in the GABAA assay.
-
Add membrane preparation and incubate (e.g., 20 minutes at 4°C).
-
Filter, wash, and count radioactivity as described above.
-
Perform data analysis to determine the Kᵢ of the test compound for GABAB receptors.
-
Functional Assays: Patch-Clamp Electrophysiology
Functional assays are necessary to determine if a compound is an agonist, antagonist, or modulator of the receptor.
Protocol 3: Whole-Cell Patch-Clamp on GABAA Receptors
-
Objective: To characterize the functional activity of this compound at GABAA receptors.
-
Materials:
-
Cell line expressing specific GABAA receptor subtypes (e.g., HEK293 cells transfected with α1, β2, and γ2 subunits).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Intracellular and extracellular recording solutions.
-
GABA (as a reference agonist).
-
Test compound.
-
-
Methodology:
-
Culture the transfected cells on coverslips.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply GABA at its EC₅₀ concentration to elicit a baseline current response.
-
To test for agonist activity, apply increasing concentrations of the test compound and measure the elicited current. Construct a concentration-response curve to determine EC₅₀ and maximal efficacy relative to GABA.
-
To test for antagonist activity, co-apply a fixed concentration of the test compound with varying concentrations of GABA. A rightward shift in the GABA concentration-response curve indicates competitive antagonism.
-
To test for allosteric modulation, co-apply a fixed concentration of the test compound with a sub-maximal concentration of GABA (e.g., EC₂₀). Potentiation or inhibition of the GABA-evoked current indicates positive or negative allosteric modulation, respectively.
-
Conclusion
This compound represents an under-investigated molecule with a chemical structure suggestive of potential GABAergic activity. While direct pharmacological evidence is currently lacking, this technical guide provides the necessary framework for a thorough investigation. By following the outlined experimental workflows, researchers can systematically determine its binding affinity, functional activity, and in vivo efficacy. The provided protocols for receptor binding and functional assays serve as a detailed starting point for these studies. The characterization of such novel compounds is a critical endeavor in the ongoing effort to develop new and improved therapies for a wide range of neurological and psychiatric conditions. Future research into this compound and its analogues may reveal a new class of modulators of the GABAergic system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. danabiosci.com [danabiosci.com]
- 4. 3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid (1267555-07-6) for sale [vulcanchem.com]
- 5. 1739-60-2,4-Chloro-5-methoxy-6-methylpyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-PIPERIDIN-4-YL-PROPIONIC ACID | 1822-32-8 [amp.chemicalbook.com]
- 8. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(Piperidin-3-yl)propanoic Acid Receptor Binding: A Methodological Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Piperidin-3-yl)propanoic acid is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Its structural similarity suggests potential activity at GABA receptors, which are crucial targets for therapeutic drugs in neurology and psychiatry.[1][3] This document provides a comprehensive technical guide to the in silico modeling of this compound's binding to its putative receptor targets, primarily focusing on GABA-A and GABA-B receptors. The guide outlines a complete workflow, from initial receptor identification and experimental binding validation to detailed computational modeling and simulation. While specific binding data for this exact molecule is not prevalent in public literature, the methodologies described herein represent the standard approach for characterizing such a ligand.
Putative Receptors and Signaling Pathways
Based on its structure, this compound is hypothesized to bind to one or both major types of GABA receptors:
-
GABA-A Receptors (GABA-AR): These are ligand-gated ion channels that, upon activation by GABA, open to allow the influx of chloride ions (Cl-).[3][4] This influx leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.[3][4] GABA-A receptors are heteropentameric complexes assembled from a variety of subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties.[4][5][6] They are targets for various drugs, including benzodiazepines and barbiturates, which act at allosteric sites.[6][7]
-
GABA-B Receptors (GABA-BR): These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[7][8][9] Functioning as obligate heterodimers of GABA-B1 and GABA-B2 subunits, agonist binding to the Venus flytrap domain of the GABA-B1 subunit initiates a conformational change that activates G-proteins.[8][9] This activation, in turn, inhibits adenylyl cyclase and modulates inwardly rectifying potassium (K+) and voltage-gated calcium (Ca2+) channels.[9]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways for the GABA-A and GABA-B receptors.
Experimental Protocols for Receptor Binding
To validate computational models, experimental determination of binding affinity is essential. A radioligand competition binding assay is a standard method.
Protocol: Radioligand Competition Binding Assay for GABA-A Receptor
This protocol is adapted from established methodologies for GABA-A receptor binding assays.[10][11]
1. Membrane Preparation:
- Homogenize rat brains in ice-cold 0.32 M sucrose buffer.[10]
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[10]
- Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.[10]
- Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging three times at 140,000 x g for 30 minutes.[10]
- Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL and store at -70°C.[10]
2. Binding Assay:
- Thaw the prepared membranes on ice.
- In a 96-well plate, add the following to each well for a final volume of 200 µL:
- 50 µL of binding buffer (50 mM Tris-HCl, pH 7.4).
- 50 µL of a known concentration of radioligand (e.g., [3H]muscimol at 5 nM).[10]
- 50 µL of varying concentrations of the competitor ligand, this compound.
- 50 µL of the membrane preparation (0.1-0.2 mg protein).
- For determining non-specific binding, use a high concentration of a known agonist like GABA (10 mM) instead of the competitor ligand.[10]
- Incubate the plate at 4°C for 45 minutes.[10]
3. Termination and Quantification:
- Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl).[10]
- Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[10][11]
4. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the competitor ligand.
- Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
- Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
In Silico Modeling Workflow
The in silico workflow provides a molecular-level understanding of the ligand-receptor interaction, complementing experimental data.
Ligand Preparation
The 3D structure of this compound is generated and optimized using computational chemistry software. Key considerations include determining the correct protonation and tautomeric states at physiological pH (approx. 7.4). The carboxylic acid group will likely be deprotonated, and the piperidine nitrogen will be protonated.
Receptor Structure Preparation
High-resolution crystal or cryo-EM structures of human GABA-A or GABA-B receptors are obtained from the Protein Data Bank (PDB). If a structure for a specific subunit combination is unavailable, a homology model can be built using a suitable template.[12] The receptor structure must be prepared by adding hydrogen atoms, assigning correct bond orders, and removing water molecules and co-crystallized ligands. The binding site is then defined based on the location of the endogenous ligand (GABA) in homologous structures.
Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of the ligand when bound to the receptor.[8] Docking algorithms sample a large number of possible poses and use a scoring function to estimate the binding affinity for each. This process identifies the most likely binding mode and provides an initial ranking of ligand affinity.
Molecular Dynamics (MD) Simulation
MD simulations are used to assess the stability of the predicted ligand-receptor complex over time.[1][12] The docked complex is placed in a simulated physiological environment (water, ions), and the movements of all atoms are calculated over a period of nanoseconds to microseconds. This simulation can reveal:
-
The stability of key hydrogen bonds and other interactions.
-
Conformational changes in the receptor upon ligand binding.
-
The role of water molecules in the binding site.
Binding Free Energy Calculation
Following MD simulations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate a more accurate estimate of the binding free energy, providing a quantitative prediction of binding affinity that can be compared with experimental Ki values.
Data Presentation
Quantitative data from both experimental and computational analyses should be summarized for clear comparison. The following tables are illustrative examples of how such data would be presented.
Table 1: Hypothetical Experimental Binding Affinity Data This table presents illustrative data as no specific experimental values for this compound were found in the reviewed literature.
| Ligand | Receptor Target | Radioligand | IC50 (nM) | Ki (nM) |
| GABA | GABA-A | [3H]muscimol | 150 | 75 |
| This compound | GABA-A | [3H]muscimol | (Experimental Value) | (Calculated Value) |
| Baclofen | GABA-B | [3H]baclofen | 200 | 110 |
| This compound | GABA-B | [3H]baclofen | (Experimental Value) | (Calculated Value) |
Table 2: Hypothetical In Silico Modeling Results This table presents illustrative data to demonstrate the output of a computational workflow.
| Ligand | Receptor Target | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |
| GABA | GABA-A (α1β2γ2) | -7.5 | -9.8 | Arg66, Glu155, Tyr205 |
| This compound | GABA-A (α1β2γ2) | -8.2 | -10.5 | Arg66, Glu155, Ser204 |
| Baclofen | GABA-B (B1/B2) | -6.9 | -8.5 | Ser130, Glu350, Trp375 |
| This compound | GABA-B (B1/B2) | -7.1 | -8.9 | Ser130, Gln351, Tyr397 |
Conclusion
The in silico modeling of this compound binding to GABA receptors represents a powerful, multi-faceted approach to ligand characterization. By combining computational techniques like molecular docking and MD simulations with established experimental validation methods such as radioligand binding assays, researchers can gain a detailed understanding of its mechanism of action at the molecular level. This integrated workflow is critical for guiding the rational design and optimization of novel CNS therapeutics targeting the GABAergic system.
References
- 1. Computational Modeling of Muscimol and GABA Receptor Binding [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Routes for 3-(Piperidin-3-yl)propanoic Acid Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-(Piperidin-3-yl)propanoic acid hydrochloride, a valuable building block in medicinal chemistry. The outlined synthetic strategies are based on established chemical transformations, offering reliable routes to the target compound.
Introduction
This compound and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds. The piperidine moiety is a prevalent scaffold in drug discovery, known to impart favorable pharmacokinetic properties. This document details two primary synthetic routes starting from readily available precursors: the hydrogenation of a pyridine derivative and a Michael addition approach.
Route 1: Catalytic Hydrogenation of a Pyridine Precursor
This route is a robust and scalable method that involves the synthesis of a 3-substituted pyridine intermediate followed by the reduction of the aromatic ring to the corresponding piperidine.
Logical Workflow for Route 1
Caption: Workflow for the synthesis via catalytic hydrogenation.
Experimental Protocols for Route 1
Step 1: Synthesis of Ethyl (E)-3-(pyridin-3-yl)acrylate via Heck Reaction
This step involves the palladium-catalyzed coupling of 3-bromopyridine with ethyl acrylate.
-
Reagents: 3-Bromopyridine, Ethyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), Acetonitrile (MeCN).
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromopyridine (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Add anhydrous acetonitrile as the solvent, followed by triethylamine (2.0 eq).
-
Heat the reaction mixture at 100 °C for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (E)-3-(pyridin-3-yl)acrylate.
-
Step 2: Synthesis of Ethyl 3-(pyridin-3-yl)propanoate
This step involves the selective hydrogenation of the carbon-carbon double bond.
-
Reagents: Ethyl (E)-3-(pyridin-3-yl)acrylate, Palladium on carbon (10% Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).
-
Procedure:
-
In a hydrogenation vessel, dissolve ethyl (E)-3-(pyridin-3-yl)acrylate (1.0 eq) in ethanol.
-
Add 10% palladium on carbon (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (1-5 bar) and stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the combined filtrates under reduced pressure to yield ethyl 3-(pyridin-3-yl)propanoate, which can often be used in the next step without further purification.
-
Step 3: Synthesis of Ethyl 3-(piperidin-3-yl)propanoate
This step involves the hydrogenation of the pyridine ring.
-
Reagents: Ethyl 3-(pyridin-3-yl)propanoate, Platinum(IV) oxide (PtO₂, Adam's catalyst), Acetic acid (AcOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve ethyl 3-(pyridin-3-yl)propanoate (1.0 eq) in acetic acid in a high-pressure hydrogenation vessel.
-
Add platinum(IV) oxide (1-5 mol%).
-
Pressurize the vessel with hydrogen gas (50-60 bar) and heat to 50-60 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling and venting, filter the catalyst through Celite.
-
Remove the acetic acid under reduced pressure. The crude product can be purified by distillation or chromatography, or taken directly to the next step.
-
Step 4: Synthesis of this compound (Hydrolysis)
-
Reagents: Ethyl 3-(piperidin-3-yl)propanoate, Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH), Water, Dioxane or Methanol.
-
Procedure:
-
Dissolve ethyl 3-(piperidin-3-yl)propanoate (1.0 eq) in a mixture of water and a co-solvent like dioxane or methanol.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq).
-
Stir the mixture at room temperature or gently heat (40-50 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the ester is consumed.
-
Cool the reaction mixture and carefully neutralize to pH ~7 with hydrochloric acid.
-
The product can be isolated by concentrating the solution to dryness or by ion-exchange chromatography.
-
Step 5: Formation of this compound hydrochloride
-
Reagents: this compound, Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol, or dioxane).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable alcohol (e.g., isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until the solution becomes acidic.
-
Stir the mixture at 0 °C for 1-2 hours, during which the hydrochloride salt should precipitate.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound hydrochloride.
-
Data Summary for Route 1
| Step | Key Transformation | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1. Heck Reaction | C-C bond formation | 3-Bromopyridine | Ethyl (E)-3-(pyridin-3-yl)acrylate | 70-85 | >95 |
| 2. C=C Hydrogenation | Double bond reduction | Ethyl (E)-3-(pyridin-3-yl)acrylate | Ethyl 3-(pyridin-3-yl)propanoate | >95 | >98 |
| 3. Pyridine Hydrogenation | Ring reduction | Ethyl 3-(pyridin-3-yl)propanoate | Ethyl 3-(piperidin-3-yl)propanoate | 80-90 | >95 |
| 4. Ester Hydrolysis | Deprotection | Ethyl 3-(piperidin-3-yl)propanoate | This compound | 85-95 | >95 |
| 5. Salt Formation | Final product isolation | This compound | This compound HCl | >95 | >99 |
Route 2: Aza-Michael Addition
This route involves the conjugate addition of a nitrogen nucleophile to an acrylate derivative. To achieve the desired 3-substitution pattern on the piperidine ring, a more complex starting material or a multi-step sequence is generally required. A plausible, though more challenging, approach is outlined below.
Logical Workflow for Route 2
Caption: A conceptual workflow for a Michael addition-based route.
Conceptual Protocol for a Michael Addition Approach
A direct Michael addition to form the C-C bond at the 3-position of piperidine is challenging due to the nucleophilicity of the ring nitrogen. A more feasible, albeit longer, route would involve functional group manipulations of a pre-existing 3-substituted piperidine.
Note: The following is a conceptual outline, as a direct, high-yielding, one-step Michael addition to the 3-position of an unprotected piperidine is not straightforward.
-
Starting Material: A suitable starting material would be a protected piperidine derivative, for example, N-Boc-3-aminopiperidine.
-
Chain Elongation: The amino group could be functionalized to introduce a three-carbon chain. For instance, acylation with acryloyl chloride, followed by a sequence of reduction and oxidation steps to convert the acrylamide into a propanoic acid side chain.
-
Deprotection: Removal of the N-Boc protecting group under acidic conditions.
-
Salt Formation: Conversion to the hydrochloride salt as described in Route 1.
Given the complexity and likely lower overall yield of this conceptual route, Route 1 is the recommended and more practical approach for the synthesis of this compound hydrochloride.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts are flammable and should be handled with care, especially when dry.
-
Hydrogenation reactions, particularly at high pressure, should be performed behind a blast shield and with appropriate safety measures in place.
-
Strong acids and bases should be handled with caution.
Conclusion
The synthesis of this compound hydrochloride is most reliably achieved through the catalytic hydrogenation of a corresponding 3-substituted pyridine precursor. This route offers good yields, high purity, and is amenable to scale-up. The provided protocols offer a detailed guide for researchers in the successful synthesis of this important building block.
Application Notes and Protocols for the Use of 3-(Piperidin-3-yl)propanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-3-yl)propanoic acid is a non-proteinogenic, cyclic beta-amino acid analog. Its incorporation into peptide sequences offers a valuable strategy for introducing conformational constraints and modifying the physicochemical properties of peptides. The piperidine ring can influence the peptide backbone's geometry, potentially leading to structures with enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).
Building Block and Protecting Strategy
For successful incorporation in SPPS, this compound must be appropriately protected. In the widely used Fmoc/tBu strategy, the Nα-amino group is protected with the base-labile Fmoc group, while the piperidine nitrogen, a secondary amine, requires protection with an acid-labile group, typically tert-butyloxycarbonyl (Boc), to prevent side reactions during the Fmoc deprotection steps with piperidine.
Table 1: Protected this compound Derivatives for SPPS
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Protection Strategy |
| Fmoc-3-(N-Boc-piperidin-3-yl)propanoic acid | (Illustrative structure, exact image not available from search) | C29H34N2O6 | 506.59 | Fmoc/tBu |
| Boc-3-(N-Fmoc-piperidin-3-yl)propanoic acid | (Illustrative structure, exact image not available from search) | C29H34N2O6 | 506.59 | Boc/Bzl (if applicable) |
Note: For the purpose of these protocols, we will focus on the Fmoc/tBu strategy using Fmoc-3-(N-Boc-piperidin-3-yl)propanoic acid.
Application Notes
General Considerations for SPPS
The incorporation of this compound follows the general principles of SPPS.[1] Key considerations include the choice of a suitable solid support (resin), such as Rink Amide resin for C-terminal peptide amides or Wang/2-Chlorotrityl resin for C-terminal peptide acids.[2] Proper swelling of the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is crucial for efficient synthesis.[1]
Coupling of Fmoc-3-(N-Boc-piperidin-3-yl)propanoic acid
The piperidine ring of this building block introduces steric hindrance, which can slow down the coupling reaction compared to standard proteinogenic amino acids. To ensure a high coupling efficiency, modifications to standard protocols are recommended.
-
Coupling Reagents : The use of potent coupling reagents is advised. Aminium/uronium salts like HBTU, HATU, or HCTU, or phosphonium salts like PyBOP, are generally effective.[2]
-
Reaction Time and Double Coupling : An extended coupling time (e.g., 2-4 hours) is recommended. Monitoring the reaction using a qualitative test like the Kaiser (ninhydrin) test is crucial.[2] If the test is positive (indicating free amines), a second coupling (double coupling) should be performed to drive the reaction to completion.
-
Equivalents : Using a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can improve the coupling yield.
Table 2: Recommended Coupling Conditions for Fmoc-3-(N-Boc-piperidin-3-yl)propanoic acid
| Coupling Reagent | Activator/Base | Solvent | Coupling Time | Recommendation |
| HBTU/HOBt | DIPEA | DMF | 2 hours | Monitor with Kaiser test; perform a second coupling if necessary. |
| HATU/HOAt | DIPEA or Collidine | DMF | 2 hours | Highly efficient for sterically hindered amino acids; monitor with Kaiser test. |
| PyBOP/HOBt | DIPEA | DMF | 2 hours | Monitor with Kaiser test; perform a second coupling if necessary. |
| DIC/Oxyma | (In situ activation) | DMF | 2-4 hours | Good for reducing racemization; may require longer coupling times. |
Deprotection and Cleavage
The Fmoc group is removed using a solution of piperidine in DMF, typically 20%.[2] The final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups (including the Boc group on the piperidine nitrogen) are achieved using a strong acid, most commonly trifluoroacetic acid (TFA).
-
Cleavage Cocktail : To prevent side reactions caused by reactive cationic species generated during cleavage, a "cleavage cocktail" containing scavengers is essential. The choice of scavengers depends on the peptide sequence.
Table 3: Common TFA-Based Cleavage Cocktails
| Reagent Cocktail | Scavengers | Target Residues Protected | Cleavage Time |
| Reagent K (TFA/Water/Phenol/Thioanisole/EDT) | Water, Phenol, Thioanisole, EDT | Arg, Cys, Met, Trp | 2-4 hours |
| Reagent R (TFA/Thioanisole/EDT/Anisole) | Thioanisole, EDT, Anisole | Arg, Cys, Met, Trp | 2-4 hours |
| TFA/TIS/Water (95:2.5:2.5) | Triisopropylsilane (TIS) | Trp, Arg, Met (less effective for Cys protection) | 2-3 hours |
| TFA/TIS/EDT (95:2.5:2.5) | TIS, Ethanedithiol (EDT) | Trp, Arg, Met, Cys | 2-3 hours |
Experimental Protocols
Manual SPPS: Single Coupling Cycle for Fmoc-3-(N-Boc-piperidin-3-yl)propanoic acid
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling : Place the peptide-resin in a reaction vessel and swell in DMF for 30 minutes. Drain the solvent.
-
Fmoc Deprotection :
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with fresh 20% piperidine in DMF for 10 minutes, then drain.
-
Wash the resin with DMF (5 x 1 min).
-
-
Coupling :
-
In a separate vial, dissolve Fmoc-3-(N-Boc-piperidin-3-yl)propanoic acid (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF.
-
Add DIPEA (6 eq., 0.6 mmol) to the solution and vortex briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
-
Monitoring and Washing :
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the test is negative (beads are yellow/colorless), proceed to washing. Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
If the test is positive (beads are blue), drain the coupling solution and repeat step 3 (double coupling).
-
-
Capping (Optional) : If the coupling remains incomplete after a second attempt, cap the unreacted free amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Final Cleavage and Peptide Precipitation
-
Preparation : After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.
-
Cleavage :
-
Add the appropriate pre-chilled TFA cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5, ~10 mL per gram of resin) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation :
-
Filter the resin and collect the TFA filtrate into a cold centrifuge tube containing diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying : Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC and characterization by mass spectrometry.
Visualizations
General SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Coupling of Fmoc-3-(N-Boc-piperidin-3-yl)propanoic acid
Caption: Coupling workflow for the sterically hindered piperidine amino acid.
Final Cleavage and Deprotection
Caption: Final cleavage and workup procedure for obtaining the crude peptide.
References
Application of 3-(Piperidin-3-yl)propanoic Acid in Neurological Disorder Research: A Review of Available Data
Application Note
Introduction
3-(Piperidin-3-yl)propanoic acid is a derivative of piperidine, a saturated heterocyclic amine that forms the core structure of many biologically active compounds. The piperidine moiety is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with various biological targets, including receptors and enzymes in the central nervous system (CNS). In the context of neurological disorders, research has often focused on piperidine derivatives for their potential to modulate neurotransmitter systems, such as the GABAergic and glutamatergic systems, which are implicated in the pathophysiology of a wide range of conditions including epilepsy, anxiety, depression, and neurodegenerative diseases.
While the structural similarity of this compound to GABA (γ-aminobutyric acid) and its constrained cyclic structure suggest potential activity at GABA receptors, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific research on its direct application in neurological disorder models. This document aims to provide an overview of the theoretical basis for its potential use, alongside general protocols for investigating such compounds, while highlighting the current gap in experimental data for this specific molecule.
Putative Mechanism of Action and Therapeutic Rationale
The primary hypothesis for the neurological activity of this compound centers on its potential interaction with the GABAergic system. GABA is the principal inhibitory neurotransmitter in the mammalian CNS, and its receptors, GABAA and GABAB, are well-established targets for therapeutic intervention in neurological and psychiatric disorders.
GABA Receptor Modulation:
-
GABAA Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition. Positive allosteric modulators of GABAA receptors, such as benzodiazepines, are used to treat anxiety and epilepsy.
-
GABAB Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. Agonists of GABAB receptors, like baclofen, are used to treat spasticity.
The structural features of this compound, incorporating a carboxylic acid group and a secondary amine within a piperidine ring, make it a structural analog of GABA. This suggests it could potentially act as an agonist, antagonist, or modulator at GABA receptors. However, without experimental data, its specific activity remains speculative.
Signaling Pathways
A potential signaling pathway for this compound, should it interact with GABA receptors, is depicted below. This is a generalized representation of GABAergic signaling.
Caption: Hypothetical interaction of this compound with GABAergic signaling pathways.
Quantitative Data
A thorough search of existing literature reveals no specific quantitative data (e.g., binding affinities, EC50, IC50 values) for this compound in the context of neurological disorder research. The following table is provided as a template for how such data would be presented if it were available.
Table 1: Template for In Vitro Activity of this compound
| Assay Type | Receptor/Target | Radioligand | Test Species | Preparation | IC50/EC50 (µM) | Ki (µM) | Reference |
|---|---|---|---|---|---|---|---|
| Radioligand Binding | GABAA | [3H]Muscimol | Rat | Brain Cortical Membranes | Data not available | Data not available | N/A |
| Radioligand Binding | GABAB | [3H]GABA | Rat | Cerebellar Membranes | Data not available | Data not available | N/A |
| Electrophysiology | GABAA | - | Human (recombinant) | Xenopus oocytes | Data not available | - | N/A |
| Neurotransmitter Uptake | GAT1 | [3H]GABA | Rat | Synaptosomes | Data not available | - | N/A |
Experimental Protocols
The following are generalized protocols that would be suitable for the initial characterization of this compound's activity at GABA receptors.
Protocol 1: Radioligand Binding Assay for GABAA Receptors
Objective: To determine the binding affinity of this compound for the GABAA receptor.
Materials:
-
This compound
-
[3H]Muscimol (Radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
Rat brain cortical membranes
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet membranes. Wash pellets multiple times and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + [3H]Muscimol), non-specific binding (membranes + [3H]Muscimol + excess unlabeled GABA), and competitor binding (membranes + [3H]Muscimol + varying concentrations of this compound).
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Evaluation in a Seizure Model (e.g., PTZ-induced Seizures)
Objective: To assess the potential anticonvulsant activity of this compound.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Male adult mice or rats
-
Vehicle (e.g., saline)
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation: Acclimate animals to the housing and experimental conditions.
-
Dosing: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal) at various doses to different groups of animals.
-
PTZ Challenge: After a predetermined pretreatment time, administer a convulsive dose of PTZ to each animal.
-
Observation: Immediately place each animal in an individual observation chamber and record the latency to the first seizure (e.g., myoclonic jerk) and the incidence and severity of tonic-clonic seizures over a 30-minute period.
-
Data Analysis: Compare the seizure latency, incidence, and severity between the vehicle-treated and compound-treated groups using appropriate statistical tests.
Application Notes and Protocols: 3-(Piperidin-3-yl)propanoic Acid as a Versatile Building Block for Novel GABAergic Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-3-yl)propanoic acid is a valuable chiral building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). Its inherent structural features, including a secondary amine within a piperidine ring and a carboxylic acid moiety, provide a versatile scaffold for the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery and development of novel gamma-aminobutyric acid (GABA) A receptor modulators, which are crucial for treating a variety of neurological and psychiatric disorders.
Rationale for Use in GABAergic Drug Discovery
The piperidine ring is a common motif in many CNS-active drugs, offering a three-dimensional structure that can effectively interact with receptor binding pockets. The propanoic acid side chain provides a key linkage point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Specifically, derivatives of this compound have shown promise as modulators of GABA_A receptors, the primary inhibitory neurotransmitter receptors in the brain.
Signaling Pathway of GABA_A Receptor Modulation
GABA_A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Positive allosteric modulators (PAMs) of the GABA_A receptor enhance the effect of GABA, leading to increased chloride influx and a greater inhibitory signal. This mechanism is the basis for the therapeutic effects of widely used drugs such as benzodiazepines and barbiturates.
Caption: GABA_A Receptor Signaling Pathway.
Synthesis of Novel this compound Derivatives
The synthesis of novel pharmaceutical candidates from this compound typically involves the modification of both the piperidine nitrogen and the carboxylic acid group. A general synthetic workflow is outlined below.
Caption: General Synthetic Workflow.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for coupling the carboxylic acid of N-protected this compound with a variety of primary or secondary amines.
Materials:
-
N-Boc-3-(piperidin-3-yl)propanoic acid
-
Amine of choice (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve N-Boc-3-(piperidin-3-yl)propanoic acid in anhydrous DMF.
-
Add the amine, followed by HATU and DIPEA.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: In Vitro GABA_A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of newly synthesized compounds for the GABA_A receptor.
Materials:
-
Rat whole brain membranes (or cell lines expressing specific GABA_A receptor subtypes)
-
[³H]-Flunitrazepam (radioligand)
-
Test compounds (at various concentrations)
-
Diazepam (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, [³H]-Flunitrazepam (final concentration ~1 nM), and the test compound or vehicle.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Calculate the specific binding and determine the Ki or IC₅₀ value for the test compounds.
Protocol 3: Electrophysiological Recording of GABA-evoked Currents
This protocol is used to functionally characterize the modulatory effects of the synthesized compounds on GABA_A receptors expressed in a cellular system.
Materials:
-
HEK293 cells stably expressing the desired GABA_A receptor subtype (e.g., α1β2γ2)
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system)
-
External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
GABA
-
Test compounds
Procedure:
-
Culture HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply the test compound with GABA and record the change in current amplitude.
-
Perform concentration-response experiments to determine the EC₅₀ and maximal potentiation for active compounds.
Data Presentation
The following tables present hypothetical data for a series of this compound derivatives to illustrate how quantitative data should be structured for clear comparison.
Table 1: Binding Affinity of this compound Derivatives at the Benzodiazepine Site of the GABA_A Receptor
| Compound ID | R¹ (on Piperidine-N) | R² (Amide Moiety) | Kᵢ (nM) [³H]-Flunitrazepam Binding |
| PPA-001 | H | -OH | >10,000 |
| PPA-002 | Methyl | -NH-Phenyl | 850 |
| PPA-003 | Ethyl | -NH-Phenyl | 620 |
| PPA-004 | Methyl | -NH-(4-Cl-Phenyl) | 150 |
| PPA-005 | Methyl | -NH-(2-F-Phenyl) | 210 |
Table 2: Functional Activity of this compound Derivatives on GABA-evoked Currents (α1β2γ2 Subtype)
| Compound ID | EC₅₀ (µM) for Potentiation | Maximal Potentiation (%) |
| PPA-002 | 1.2 | 150 |
| PPA-003 | 0.8 | 180 |
| PPA-004 | 0.15 | 250 |
| PPA-005 | 0.22 | 220 |
Conclusion
This compound is a highly adaptable scaffold for the generation of novel GABA_A receptor modulators. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for drug discovery campaigns targeting neurological and psychiatric disorders. The provided protocols offer a foundational framework for the synthesis and pharmacological characterization of new chemical entities derived from this promising building block. Through systematic SAR studies, guided by the in vitro assays described, researchers can effectively optimize lead compounds with desired potency, selectivity, and drug-like properties.
Application Notes and Protocols: N-acylation of 3-(Piperidin-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of 3-(piperidin-3-yl)propanoic acid and its derivatives is a critical transformation in medicinal chemistry. These scaffolds are of significant interest as they are structural analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Modification of the piperidine nitrogen through acylation allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents targeting GABA receptors and other neurological pathways. Deficiencies in GABA signaling are implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. This document provides a detailed protocol for the N-acylation of this compound, focusing on a robust three-step synthetic strategy that ensures high yields and purity of the final product.
Overview of the Synthetic Strategy
The presence of both a secondary amine and a carboxylic acid in this compound necessitates a protection strategy to achieve selective N-acylation. The most effective approach involves a three-step sequence:
-
Esterification: Protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions.
-
N-acylation: Acylation of the piperidine nitrogen of the ester intermediate with an appropriate acylating agent (e.g., acid chloride or anhydride).
-
Hydrolysis: Deprotection of the ester to yield the final N-acylated this compound.
This strategy is outlined in the workflow diagram below.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents should be used for the N-acylation step. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Esterification of this compound (Methyl Ester Synthesis)
This protocol describes the protection of the carboxylic acid functionality as a methyl ester.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 3-(piperidin-3-yl)propanoate. The product is typically used in the next step without further purification.
Protocol 2: N-acylation of Methyl 3-(Piperidin-3-yl)propanoate
This protocol details the acylation of the piperidine nitrogen using an acid chloride as the acylating agent.
Materials:
-
Methyl 3-(piperidin-3-yl)propanoate (from Protocol 1)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl 3-(piperidin-3-yl)propanoate (1.0 eq) in anhydrous dichloromethane (15 mL per gram) in a round-bottom flask with a magnetic stir bar.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Hydrolysis of N-Acyl-3-(piperidin-3-yl)propanoate Methyl Ester
This final step deprotects the ester to yield the target N-acylated carboxylic acid.
Materials:
-
N-Acyl-3-(piperidin-3-yl)propanoate methyl ester (from Protocol 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-acyl-3-(piperidin-3-yl)propanoate methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the hydrolysis by TLC.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the final N-acyl-3-(piperidin-3-yl)propanoic acid. The product can be further purified by recrystallization or chromatography if needed.
Data Presentation
The following tables summarize representative quantitative data for the N-acylation of piperidine derivatives using different acylating agents. While specific data for this compound esters is limited in the literature, these examples provide a general indication of expected yields and reaction conditions.
Table 1: N-Acetylation of Piperidine Derivatives
| Entry | Substrate | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Acetic Anhydride | None | Acetonitrile | 100 | 28 | >95[1] |
| 2 | Piperidine | Acetyl Chloride | Clay | Solvent-free | RT | 0.1 | 92[2] |
| 3 | Ethyl Nipecotate | Acetic Anhydride | DMAP | DMF | RT | 1 | ~95 (ratio)[3] |
Table 2: N-Benzoylation of Piperidine and Related Heterocycles
| Entry | Substrate | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | Benzoyl Chloride | Clay | Solvent-free | RT | 0.1 | 97[2] |
| 2 | Pyrrolidine | Benzoyl Chloride | Clay | Solvent-free | RT | 0.12 | 94[2] |
| 3 | Piperidine | Benzoyl Chloride | Clay | Solvent-free | RT | 0.15 | 92[2] |
Signaling Pathway
N-acylated this compound derivatives, as GABA analogs, are expected to modulate GABAergic signaling, primarily through the GABA-B receptor, a G-protein coupled receptor (GPCR). Activation of the GABA-B receptor leads to a cascade of intracellular events that ultimately result in neuronal inhibition.
The activation of the GABA-B receptor by an agonist such as an N-acylated this compound derivative leads to the dissociation of the associated Gi/o protein into its Gαi/o and Gβγ subunits.[4] The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).[5] The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the postsynaptic membrane.[4] Additionally, the Gβγ subunit inhibits voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters from the presynaptic terminal.[4][5] Together, these actions result in a slow and prolonged inhibitory effect on neuronal activity.
References
Application Note: Chiral Separation of (R)- and (S)-3-(Piperidin-3-yl)propanoic Acid Enantiomers
Abstract
This application note details a robust and efficient method for the analytical and preparative chiral separation of the enantiomers of 3-(Piperidin-3-yl)propanoic acid, a key building block in the development of various pharmaceuticals. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require enantiomerically pure forms of this compound for their studies. The biological activity of piperidine derivatives is often highly dependent on their stereochemistry, making effective chiral separation a critical step in research and development.[1]
Introduction
The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceutical agents and natural products. The specific three-dimensional arrangement of substituents on the piperidine ring can significantly influence the pharmacological and toxicological properties of a molecule. Consequently, the separation and analysis of individual enantiomers are often mandated by regulatory agencies and are crucial for understanding the structure-activity relationship (SAR) of new chemical entities. This compound possesses a chiral center at the C3 position of the piperidine ring, and its enantiomers may exhibit different biological activities. This document provides a detailed protocol for the successful resolution of its (R)- and (S)-enantiomers using chiral HPLC.
Experimental Workflow
The overall workflow for the chiral separation of (R)- and (S)-3-(Piperidin-3-yl)propanoic acid involves sample preparation, analytical method development, and subsequent scale-up for preparative separation if required.
References
High-performance liquid chromatography (HPLC) method for 3-(Piperidin-3-yl)propanoic acid analysis
An HPLC method for the analysis of 3-(Piperidin-3-yl)propanoic acid requires addressing the challenges of its polar nature and lack of a significant UV chromophore. This necessitates either a derivatization step to introduce a UV-active moiety or the use of alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD). For enantiomeric analysis, a chiral separation strategy is essential.
Application Note
Introduction
This compound is a piperidine-containing compound that serves as a building block in the synthesis of various pharmaceutical agents. Accurate and reliable analytical methods are crucial for its quantification in research, development, and quality control settings. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. Due to the compound's lack of a UV chromophore, a pre-column derivatization step with 4-toluenesulfonyl chloride is employed to enable sensitive UV detection. An alternative method using an ion-pairing agent with CAD or MS detection is also discussed. Furthermore, a strategy for chiral separation is presented.
Analytical Challenge and Solution
The primary analytical challenge for this compound is its high polarity, leading to poor retention on traditional reversed-phase columns, and its lack of a UV-absorbing functional group, which prevents direct analysis by UV detectors. To overcome these issues, a pre-column derivatization method is proposed. Derivatization with 4-toluenesulfonyl chloride introduces a chromophore into the molecule, allowing for sensitive UV detection.[1][2] This also increases the hydrophobicity of the analyte, improving its retention on a C18 column.
For laboratories equipped with advanced detection systems, an alternative method using an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase can be employed to enhance retention on a C18 column, with subsequent analysis by CAD or MS.[3]
For the separation of enantiomers, a chiral HPLC method is necessary. This can be achieved by using a chiral stationary phase column or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[4][5][6]
Experimental Protocols
Method 1: RP-HPLC with Pre-Column Derivatization and UV Detection
This method is recommended for routine analysis when high sensitivity and specificity are required using standard HPLC-UV equipment.
1. Apparatus and Reagents
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound reference standard
-
4-Toluenesulfonyl chloride (TsCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Sodium bicarbonate
-
Ethyl acetate
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the same diluent as the standard to achieve a concentration within the calibration range.
3. Derivatization Procedure
-
To 1 mL of each standard and sample solution in a clean vial, add 1 mL of 100 mM sodium bicarbonate solution.
-
Add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Extract the derivatized product by adding 2 mL of ethyl acetate and vortexing.
-
Allow the layers to separate and transfer the organic layer to a new vial.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
4. HPLC Conditions
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 68:32 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: 20 µL
-
Detection: UV at 228 nm[2]
Method 2: RP-HPLC with Ion-Pairing and CAD/MS Detection
This method is suitable for the direct analysis of this compound without derivatization.
1. HPLC Conditions
-
Column: C18, 150 x 4.6 mm, 3.5 µm[3]
-
Mobile Phase: Acetonitrile and water (90:10, v/v) containing 0.1% heptafluorobutyric acid (HFBA).[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 10 µL
-
Detection: Charged Aerosol Detector (CAD) with nitrogen gas pressure at 35 psi[3] or Mass Spectrometer (MS) in positive ion mode.
Method 3: Chiral HPLC Separation
For the analysis of enantiomeric purity, a chiral separation method is required.
1. HPLC Conditions
-
Column: Chiralpak AD-H (or a similar polysaccharide-based chiral stationary phase)[2]
-
Mobile Phase: 0.1% diethylamine in ethanol[2]
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 228 nm (after derivatization as in Method 1)[2]
Data Presentation
The following table summarizes the expected quantitative data for the proposed HPLC method with pre-column derivatization.
| Parameter | Expected Value |
| Retention Time (min) | 8.5 |
| Resolution (Rs) between enantiomers (Chiral Method) | > 4.0[2] |
| Linearity Range (µg/mL) | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15[1] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.44[1] |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
References
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of 3-(Piperidin-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-3-yl)propanoic acid is a heterocyclic compound containing a piperidine ring and a propanoic acid side chain. As a molecule with potential pharmaceutical applications, understanding its structure and fragmentation behavior under mass spectrometry (MS) is crucial for its identification, characterization, and quantification in various matrices. These application notes provide a detailed protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) and a theoretical examination of its expected fragmentation pattern. Due to the absence of publicly available experimental mass spectra for this specific compound, the fragmentation data presented is predictive, based on established principles of mass spectrometry for piperidine derivatives and carboxylic acids.[1][2]
Predicted Mass Spectrometry Fragmentation Pattern
Electrospray ionization in positive ion mode is anticipated to be the most effective method for analyzing this compound, owing to the basicity of the piperidine nitrogen. The protonated molecule [M+H]⁺ is expected to be the precursor ion. Subsequent fragmentation in tandem mass spectrometry (MS/MS) is predicted to involve characteristic cleavages of the piperidine ring and the propanoic acid substituent.
Key Predicted Fragmentation Pathways:
-
α-Cleavage: A common fragmentation pathway for piperidine derivatives is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom, which can lead to the formation of a stable iminium ion.[1]
-
Ring Fission: The piperidine ring may undergo cleavage, resulting in the formation of various acyclic fragment ions.[1]
-
Loss of Small Neutral Molecules: The protonated molecular ion is expected to lose small neutral molecules. For the propanoic acid side chain, characteristic losses include water (H₂O, loss of 18 Da) and the carboxyl group (COOH, loss of 45 Da).[2]
-
Substituent-Driven Fragmentation: The fragmentation pattern will be significantly influenced by the propanoic acid group.
The following table summarizes the predicted major ions for this compound in positive ion ESI-MS/MS.
| Predicted Ion | m/z (Da) | Proposed Fragmentation Pathway |
| [M+H]⁺ | 158.11 | Protonated parent molecule |
| [M+H - H₂O]⁺ | 140.10 | Loss of a water molecule from the carboxylic acid group |
| [M+H - HCOOH]⁺ | 112.11 | Loss of formic acid |
| [C₅H₁₀N]⁺ | 84.08 | α-cleavage with loss of the propanoic acid side chain |
| [C₄H₈N]⁺ | 70.07 | Ring cleavage of the piperidine moiety |
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The goal is to extract the analyte of interest from its matrix and prepare it in a solvent compatible with the LC-MS system.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or water.
-
Perform serial dilutions to prepare working standard solutions at concentrations appropriate for the expected sample concentrations and the sensitivity of the mass spectrometer.
-
-
Sample Extraction from Biological Matrices (e.g., Plasma, Urine):
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a common and straightforward method. Add three volumes of a cold organic solvent (e.g., acetonitrile or methanol) to one volume of the sample. Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Solid-Phase Extraction (SPE): For more complex matrices or when higher sample cleanup is required, SPE can be employed. Select an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent) based on the physicochemical properties of the analyte. Develop a method involving conditioning, loading, washing, and elution steps to isolate the analyte and remove interferences.
-
Dilution: For less complex matrices like urine, a simple "dilute-and-shoot" approach may be sufficient. Dilute the sample with the initial mobile phase to minimize matrix effects.
-
2. Liquid Chromatography (LC) Method
-
Column: A reversed-phase C18 column is a suitable starting point for the separation of this polar compound.
-
Mobile Phase A: Water with 0.1% formic acid (to aid in protonation).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. The specific gradient will need to be optimized based on the column dimensions and the desired retention time.
-
Flow Rate: A flow rate of 0.2 - 0.5 mL/min is common for standard analytical LC columns.
-
Injection Volume: 1 - 10 µL, depending on the sample concentration and instrument sensitivity.
-
Column Temperature: 30 - 40 °C to ensure reproducible chromatography.
3. Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Mode:
-
Full Scan (MS1): To determine the m/z of the precursor ion ([M+H]⁺), perform a full scan over a relevant mass range (e.g., m/z 50-300).
-
Product Ion Scan (MS/MS): To obtain the fragmentation pattern, select the precursor ion ([M+H]⁺ at m/z 158.11) and perform a product ion scan. Optimize the collision energy to achieve a rich fragmentation spectrum.
-
-
Key Instrument Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas (Nitrogen) Flow and Temperature: Optimize to ensure efficient desolvation of the ESI droplets.
-
Collision Gas (Argon or Nitrogen) Pressure: Optimize for efficient fragmentation in the collision cell.
-
Data Presentation
The following table structure should be used to report quantitative data from the analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 158.11 | 140.10 | Optimized Value | Determined Value |
| 112.11 | Optimized Value | |||
| 84.08 | Optimized Value | |||
| 70.07 | Optimized Value |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
References
Application Notes and Protocols: 3-(Piperidin-3-yl)propanoic Acid Derivatives as Novel NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a significant area of therapeutic research. This document provides detailed application notes and experimental protocols for the evaluation of a novel class of potential NLRP3 inhibitors: 3-(piperidin-3-yl)propanoic acid derivatives.
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable pharmacological properties. By functionalizing the this compound core, a diverse chemical library can be generated to explore the structure-activity relationship (SAR) for NLRP3 inhibition. These notes are intended to guide researchers in the screening and characterization of these compounds.
Quantitative Data Summary
While specific data for this compound derivatives as NLRP3 inhibitors is not yet extensively published, the following table presents hypothetical yet representative data for a series of such compounds (designated PPA-1 to PPA-4). This data is illustrative of the expected outcomes from the described experimental protocols and is modeled after known NLRP3 inhibitors possessing similar structural motifs.
| Compound ID | Modification on Piperidine Nitrogen | Modification on Propanoic Acid | IL-1β Release IC50 (nM) (THP-1 cells) | NLRP3 ATPase Inhibition (%) (at 10 µM) | Cytotoxicity (LDH Release % of Control at 50 µM) |
| PPA-1 | Unsubstituted (NH) | Carboxylic Acid | >10000 | 5.2 ± 1.1 | < 2% |
| PPA-2 | Benzoyl | Carboxylic Acid | 850 ± 75 | 25.8 ± 3.4 | < 5% |
| PPA-3 | Benzoyl | Methyl Ester | 620 ± 55 | 38.2 ± 4.1 | < 5% |
| PPA-4 | Benzoyl | N-Benzyl Amide | 150 ± 18 | 75.6 ± 6.8 | < 3% |
| MCC950 | (Reference Compound) | (Reference Compound) | 25 ± 5 | 92.1 ± 4.5 | < 2% |
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the putative inhibitory points for this compound derivatives.
Caption: NLRP3 inflammasome activation and inhibition.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel this compound derivatives as NLRP3 inflammasome inhibitors.
Caption: Preclinical evaluation workflow for NLRP3 inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of this compound Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from a this compound core, which can be adapted for library generation.
Materials:
-
N-Boc-3-(piperidin-3-yl)propanoic acid
-
Desired amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling: a. Dissolve N-Boc-3-(piperidin-3-yl)propanoic acid (1.0 eq) in anhydrous DMF. b. Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). c. Stir the reaction mixture at room temperature for 12-16 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the N-Boc protected amide derivative.
-
Boc Deprotection: a. Dissolve the purified N-Boc protected amide in a minimal amount of DCM. b. Add 4M HCl in 1,4-dioxane (10-20 eq) and stir at room temperature for 1-2 hours. c. Monitor the deprotection by TLC or LC-MS. d. Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final this compound amide derivative. e. The final product can be further purified by recrystallization or preparative HPLC if necessary.
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release in THP-1 Cells)
This assay is a primary screen to evaluate the inhibitory effect of the synthesized compounds on NLRP3 inflammasome activation in a human monocytic cell line.
Materials:
-
Human THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test compounds (dissolved in DMSO)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Differentiation: a. Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate. b. Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.
-
Priming: a. After differentiation, replace the medium with fresh RPMI-1640 (1% FBS). b. Prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C in a CO2 incubator.[1]
-
Inhibitor Treatment: a. Prepare serial dilutions of the test compounds in RPMI-1640 (1% FBS). The final DMSO concentration should be ≤ 0.1%. b. After LPS priming, remove the medium and add the medium containing the test compounds. c. Incubate for 30-60 minutes at 37°C.
-
NLRP3 Activation: a. Add the NLRP3 activator, either Nigericin (10 µM) or ATP (5 mM), to the wells.[1] b. Incubate for 1-2 hours at 37°C.
-
Quantification of IL-1β: a. Centrifuge the plate at 300 x g for 5 minutes. b. Collect the supernatants and measure the concentration of IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage inhibition of IL-1β release for each compound concentration relative to the vehicle control (DMSO). b. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 3: NLRP3 ATPase Activity Assay
This biochemical assay determines if the compounds directly inhibit the ATPase activity of the NLRP3 protein, a critical step for its activation.
Materials:
-
Recombinant human NLRP3 protein
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
Procedure:
-
Reaction Setup: a. In a 384-well plate, add the test compound at various concentrations. b. Add recombinant human NLRP3 protein to the wells. c. Initiate the reaction by adding ATP (final concentration typically in the low micromolar range).
-
Incubation: a. Incubate the plate at 37°C for 1-2 hours to allow for ATP hydrolysis.
-
ATP Detection: a. Stop the reaction and measure the amount of remaining ATP or generated ADP using a commercial kit (e.g., ADP-Glo™) according to the manufacturer's protocol. b. The luminescence signal is inversely proportional to the NLRP3 ATPase activity.
-
Data Analysis: a. Calculate the percentage inhibition of ATPase activity for each compound concentration relative to the vehicle control. b. Determine the IC50 value if a dose-response is observed.
Protocol 4: ASC Oligomerization Assay
This assay assesses the ability of the compounds to inhibit the formation of the ASC speck, a hallmark of inflammasome activation.[2][3]
Materials:
-
LPS-primed and differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
NLRP3 activator (e.g., Nigericin)
-
Lysis buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitors)
-
Disuccinimidyl suberate (DSS) crosslinker
-
Laemmli sample buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-ASC antibody
Procedure:
-
Cell Treatment: a. Treat primed cells with the test compound for 30-60 minutes, followed by stimulation with an NLRP3 activator (e.g., 10 µM Nigericin for 30 minutes).
-
Cell Lysis: a. Lyse the cells with ice-cold lysis buffer. b. Centrifuge the lysates at 6000 x g for 15 minutes at 4°C to pellet the ASC specks.
-
Cross-linking: a. Wash the pellet with PBS and resuspend in a buffer. b. Add 2 mM DSS and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.
-
Western Blotting: a. Quench the cross-linking reaction and resuspend the pellet in Laemmli sample buffer. b. Boil the samples and resolve the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody. d. Visualize the bands corresponding to ASC monomers, dimers, trimers, and higher-order oligomers.
-
Analysis: a. Compare the intensity of the oligomer bands in compound-treated samples to the vehicle control to determine the inhibitory effect.
Protocol 5: In Vivo Mouse Model of Peritonitis
This in vivo model evaluates the efficacy of lead compounds in a setting of NLRP3-driven inflammation.[4][5]
Materials:
-
C57BL/6 mice
-
LPS
-
Monosodium urate (MSU) crystals or ATP
-
Test compound formulated for oral or intraperitoneal administration
-
PBS
-
ELISA kit for mouse IL-1β
Procedure:
-
Induction of Peritonitis: a. Administer LPS (e.g., 20 mg/kg) intraperitoneally (i.p.) to prime the mice.
-
Compound Administration: a. After 2-3 hours of LPS priming, administer the test compound via the desired route (e.g., oral gavage).
-
NLRP3 Activation: a. After 30-60 minutes of compound administration, inject an NLRP3 activator i.p. (e.g., 1 mg MSU crystals or 30 mM ATP).
-
Peritoneal Lavage: a. After 4-6 hours (for MSU) or 30 minutes (for ATP) of activator injection, euthanize the mice. b. Collect peritoneal exudate cells by lavage with 5-10 mL of ice-cold PBS.
-
Analysis: a. Centrifuge the lavage fluid to pellet the cells. b. Measure the concentration of IL-1β in the cell-free supernatant using a mouse IL-1β ELISA kit. c. The cell pellet can be used for flow cytometry analysis to determine neutrophil infiltration.
-
Data Analysis: a. Compare the levels of IL-1β and neutrophil counts in the peritoneal fluid of compound-treated mice to the vehicle-treated control group.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the discovery and preclinical characterization of this compound derivatives as a novel class of NLRP3 inflammasome inhibitors. By employing a systematic workflow encompassing chemical synthesis, in vitro screening, mechanistic studies, and in vivo validation, researchers can effectively identify and optimize lead candidates with therapeutic potential for a wide range of inflammatory disorders.
References
- 1. Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASC oligomerization assay [bio-protocol.org]
- 4. NLRP3 inhibitor dampens inflammation in peritonitis, arthritis models | BioWorld [bioworld.com]
- 5. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Radiolabeled 3-(Piperidin-3-yl)propanoic Acid Analogues for Imaging GABA Transporter 1 (GAT-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders. The GABA transporter 1 (GAT-1) plays a crucial role in regulating GABAergic neurotransmission by removing GABA from the synaptic cleft. Consequently, GAT-1 has emerged as a significant target for drug development and in vivo imaging. While direct radiolabeling of 3-(piperidin-3-yl)propanoic acid has not been extensively reported, significant research has focused on its close analogue, nipecotic acid (piperidine-3-carboxylic acid), to develop radiotracers for positron emission tomography (PET) imaging of GAT-1.
This document provides detailed application notes and protocols for the development of radiolabeled nipecotic acid derivatives, serving as a comprehensive guide for researchers interested in imaging GAT-1. The primary challenge in developing these radiotracers is overcoming the low blood-brain barrier (BBB) permeability of the hydrophilic parent molecules. The protocols outlined below focus on the synthesis and evaluation of [¹⁸F]-labeled N-substituted nipecotic acid derivatives designed to enhance brain uptake.
Precursor Synthesis and Radiolabeling Workflow
The general workflow for the development of these radiolabeled compounds involves the synthesis of a precursor molecule, followed by a radiolabeling step with Fluorine-18, purification, and formulation for in vitro and in vivo studies.
Experimental Protocols
Synthesis of a Brominated Precursor for Radiolabeling
This protocol describes the synthesis of an ethyl ester-protected N-substituted nipecotic acid derivative with a bromo group as a leaving group for subsequent radiofluorination. This is a representative synthesis adapted from methodologies for creating GAT-1 targeted radiotracers.[1]
Materials:
-
(R)-Nipecotic acid ethyl ester
-
1,4-Dibromobutane
-
2-(4'-bromophenyl)phenylacetylene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard organic synthesis glassware and purification equipment (flash chromatography)
Procedure:
-
N-Alkylation: To a solution of (R)-nipecotic acid ethyl ester (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and 1,4-dibromobutane (5.0 eq). Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: After completion of the reaction (monitored by TLC), pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the N-(4-bromobutyl)nipecotic acid ethyl ester.
-
Coupling: In a separate reaction, couple the N-(4-bromobutyl)nipecotic acid ethyl ester with 2-(4'-bromophenyl)phenylacetylene via a suitable cross-coupling reaction to introduce the lipophilic moiety.
-
Final Purification: Purify the final precursor molecule by flash column chromatography.
[¹⁸F]Radiolabeling and Purification
This protocol outlines the nucleophilic substitution reaction to introduce [¹⁸F]Fluoride into the precursor molecule.
Materials:
-
Brominated precursor (1-2 mg)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
HPLC system with a semi-preparative column and a radiation detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110 °C. Repeat this step 2-3 times.
-
Radiolabeling Reaction: Add a solution of the brominated precursor (1-2 mg) in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.
-
Ester Hydrolysis (Deprotection): After cooling, add a solution of sodium hydroxide (e.g., 1 M NaOH) to the reaction mixture and heat to hydrolyze the ethyl ester protecting group.
-
Purification: Neutralize the reaction mixture and purify the crude product using a semi-preparative HPLC system to isolate the final radiolabeled tracer.
-
Formulation: Collect the fraction containing the radiotracer, remove the HPLC solvent under reduced pressure, and formulate the final product in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.
Quality Control
Procedure:
-
Radiochemical Purity: Determine the radiochemical purity of the final product using analytical HPLC with a radiation detector. The radiochemical purity should typically be >95%.
-
Molar Activity: Calculate the molar activity (GBq/µmol) by measuring the total radioactivity and the mass of the non-radiolabeled compound in the final product.
-
Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests to ensure the final product is safe for in vivo use.
In Vitro and In Vivo Evaluation Protocols
In Vitro Binding Affinity Assay
This protocol determines the binding affinity (Ki) of the non-radiolabeled compound for GAT-1 using a competitive binding assay with a known radioligand.[1]
Materials:
-
Rat or mouse brain tissue homogenates (as a source of GAT-1)
-
[³H]Tiagabine (a known high-affinity GAT-1 radioligand)
-
Non-radiolabeled test compound (the synthesized nipecotic acid derivative)
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of the non-radiolabeled test compound.
-
In a series of tubes, incubate a fixed concentration of [³H]Tiagabine with the brain homogenates in the presence of varying concentrations of the test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (in the presence of a high concentration of a known GAT-1 inhibitor like tiagabine).
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]Tiagabine).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo PET Imaging and Biodistribution in Rodents
This protocol describes a typical PET imaging and biodistribution study in rodents to evaluate the brain uptake and in vivo characteristics of the radiotracer.
Materials:
-
The formulated [¹⁸F]-labeled tracer
-
Anesthetized healthy rodents (e.g., rats or mice)
-
A small animal PET scanner
-
A gamma counter
Procedure:
-
Animal Preparation: Anesthetize the rodent using a suitable anesthetic (e.g., isoflurane).
-
Radiotracer Administration: Inject a known amount of the [¹⁸F]-labeled tracer (e.g., 5-10 MBq) intravenously via the tail vein.
-
PET Imaging: Acquire dynamic PET scans for a specified duration (e.g., 60-90 minutes) to observe the uptake and clearance of the tracer in the brain and other organs.
-
Biodistribution: At a predetermined time point post-injection (e.g., 30 or 60 minutes), euthanize the animal.
-
Tissue Harvesting: Quickly dissect and collect various organs and tissues of interest (e.g., brain, blood, liver, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. For PET images, analyze the time-activity curves in different brain regions.
Data Presentation
Table 1: In Vitro Binding Affinities of Nipecotic Acid Derivatives for GAT-1
| Compound | Ki (nM) for mGAT-1 | Reference |
| (R)-Nipecotic acid | ~1000 | [2] |
| Tiagabine | ~10 | [2] |
| Derivative 1 | 8.33 (pKi) | [1] |
| Derivative 2 | 7.10 (pKi) | [3] |
Note: pKi is the negative logarithm of the Ki value.
Table 2: In Vivo Biodistribution of a Representative [¹⁸F]-labeled Nipecotic Acid Derivative in Rodents (%ID/g at 60 min post-injection)
| Organ | %ID/g (Mean ± SD) |
| Brain | 0.5 ± 0.1 |
| Blood | 0.2 ± 0.05 |
| Heart | 1.5 ± 0.3 |
| Lungs | 2.1 ± 0.4 |
| Liver | 8.5 ± 1.2 |
| Kidneys | 15.2 ± 2.5 |
| Muscle | 0.3 ± 0.1 |
| Bone | 1.8 ± 0.5 |
Note: These are representative data and will vary depending on the specific radiotracer.
Signaling Pathway and Experimental Logic
The following diagram illustrates the role of GAT-1 in GABAergic neurotransmission and the principle of PET imaging with a GAT-1 targeted radiotracer.
Conclusion
The development of radiolabeled this compound analogues, particularly [¹⁸F]-labeled nipecotic acid derivatives, holds significant promise for the in vivo imaging of GAT-1 with PET. The protocols and data presented here provide a foundational framework for researchers to synthesize, radiolabel, and evaluate novel GAT-1 targeted radiotracers. Addressing the challenge of BBB permeability through the addition of lipophilic moieties is a key aspect of the design of these imaging agents. Further research in this area will be crucial for advancing our understanding of the GABAergic system in health and disease.
References
- 1. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Binding Modes of Small and Large Binders of GAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Piperidin-3-yl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(Piperidin-3-yl)propanoic acid.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the formation of trans-3-(pyridin-3-yl)acrylic acid via a Doebner-Knoevenagel condensation. The second stage is the catalytic hydrogenation of this intermediate to yield the final product.
Stage 1: Doebner-Knoevenagel Condensation of 3-Pyridinecarboxaldehyde and Malonic Acid
This stage involves the condensation of 3-pyridinecarboxaldehyde with malonic acid, catalyzed by piperidine in a pyridine solvent, to form trans-3-(pyridin-3-yl)acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine and piperidine in this reaction? A1: Pyridine serves as the solvent and also acts as a base to facilitate the decarboxylation of the intermediate. Piperidine is a more basic catalyst that deprotonates malonic acid to form the reactive enolate nucleophile.
Q2: Why is the trans-isomer the major product? A2: The trans-isomer is thermodynamically more stable than the cis-isomer due to reduced steric hindrance between the pyridine ring and the carboxylic acid group. The reaction conditions generally allow for equilibration to the more stable product.
Q3: Can other bases be used instead of piperidine? A3: While other weak organic bases can be used, piperidine is commonly employed for this transformation due to its optimal basicity and catalytic efficiency in this specific reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive reagents | Ensure 3-pyridinecarboxaldehyde is free of oxidized impurities (e.g., nicotinic acid). Use dry malonic acid. |
| Insufficient catalyst | Ensure an adequate catalytic amount of piperidine is used (typically 0.1 equivalents). | |
| Low reaction temperature | The reaction is typically heated to reflux (around 80-90°C) to ensure a sufficient reaction rate and subsequent decarboxylation.[1] | |
| Premature precipitation of starting materials | Ensure complete dissolution of reactants in pyridine before heating. | |
| Formation of Byproducts | Self-condensation of the aldehyde | This is less common under these conditions but can be minimized by the slow addition of the aldehyde to the malonic acid/piperidine mixture. |
| Incomplete decarboxylation | Ensure sufficient heating time and temperature to drive the decarboxylation to completion. | |
| Difficult Product Isolation | Product remains dissolved after acidification | Cool the acidified mixture in an ice bath to promote precipitation. If the product is still soluble, extraction with an appropriate organic solvent may be necessary. |
| Oily product instead of solid | The product may require purification by recrystallization from a suitable solvent like ethanol or water to obtain a crystalline solid. |
Stage 2: Catalytic Hydrogenation of trans-3-(pyridin-3-yl)acrylic Acid
This stage involves the reduction of both the pyridine ring and the carbon-carbon double bond of the acrylic acid moiety using a heterogeneous catalyst and hydrogen gas.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for this hydrogenation? A1: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) often show high activity under milder conditions.[2][3] Platinum (e.g., PtO₂) and Ruthenium catalysts are also very effective.[4] Palladium on carbon (Pd/C) can be used, but may require more forcing conditions or acidic additives to achieve full saturation of the pyridine ring.[5]
Q2: Why is an acidic solvent or additive sometimes used? A2: Acidic conditions protonate the pyridine nitrogen, forming a pyridinium ion. This activates the ring towards reduction, often allowing for lower temperatures and pressures to be used.[4] Acetic acid is a commonly used solvent for this purpose.
Q3: What are the common side products in this reaction? A3: The most common side product is the result of incomplete hydrogenation, leading to 3-(piperidin-3-yl)acrylic acid (only the pyridine ring is reduced) or 3-(pyridin-3-yl)propanoic acid (only the double bond is reduced). Over-reduction or side reactions are less common with the recommended catalysts under controlled conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst deactivation | Ensure the starting material is free from impurities that can poison the catalyst (e.g., sulfur compounds). Use fresh, high-quality catalyst. |
| Insufficient hydrogen pressure | Increase hydrogen pressure. Pressures from 5 to 80 bar have been reported to be effective, depending on the catalyst and substrate.[2][6] | |
| Low reaction temperature | Increase the reaction temperature. Temperatures between 40°C and 100°C are typically employed.[2][6] | |
| Poor catalyst/substrate mixing | Ensure efficient stirring to keep the catalyst suspended and in contact with the substrate and hydrogen. | |
| Incomplete Reduction (Mixture of Products) | Reaction time too short | Increase the reaction time and monitor the reaction progress by TLC, LC-MS, or NMR. |
| Suboptimal catalyst | Consider switching to a more active catalyst, such as a Rhodium-based catalyst.[7] | |
| Neutral reaction conditions | If using a catalyst like Pd/C, the addition of an acidic solvent like acetic acid can promote full reduction of the pyridine ring.[5] | |
| Product is Difficult to Purify | Contamination with catalyst | Carefully filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. |
| Presence of starting material and/or intermediates | If purification by crystallization is ineffective, consider column chromatography using a polar stationary phase (e.g., silica gel) and an appropriate eluent system, which may include a small amount of a basic modifier like triethylamine to prevent peak tailing. |
Quantitative Data on Reaction Parameters
The following tables provide a summary of how different reaction parameters can affect the yield of the hydrogenation stage.
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Reported Yield/Conversion | Notes |
| Rh/C or Rh₂O₃ | 40-80°C, 5-30 bar H₂[2] | High to quantitative[7] | Generally the most active catalyst, allowing for milder conditions. |
| PtO₂ (Adams' catalyst) | Room temp - 70°C, 50-70 bar H₂, in acetic acid[4] | High[4] | The acidic solvent is crucial for activating the pyridine ring. |
| Ru/C | 100°C, 30 bar H₂ | >99% conversion[3] | Highly effective, often with good selectivity. |
| Pd/C | 50-80°C, 6-80 bar H₂[6][8] | Moderate to high, often requires acidic additive[5] | More cost-effective but may require more optimization. |
Table 2: Effect of Pressure and Temperature on Hydrogenation Yield
| Parameter | Condition | Effect on Yield/Conversion | Reference |
| H₂ Pressure | Low (e.g., <10 bar) | May result in incomplete reduction, especially with less active catalysts. | [6] |
| High (e.g., >50 bar) | Generally increases the rate of reaction and drives it to completion.[6] | ||
| Temperature | Low (e.g., <40°C) | The reaction may be very slow or may not proceed. | [2] |
| High (e.g., >100°C) | Increases reaction rate, but may lead to side reactions with some catalysts. | [6] |
Experimental Protocols
Stage 1: Synthesis of trans-3-(pyridin-3-yl)acrylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid (1.2 equivalents) to pyridine (used as solvent, approx. 5-10 volumes relative to the aldehyde).
-
Addition of Reactants: To this solution, add 3-pyridinecarboxaldehyde (1.0 equivalent) portion-wise.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol or water to yield pure trans-3-(pyridin-3-yl)acrylic acid.
Stage 2: Catalytic Hydrogenation to this compound
-
Reaction Setup: To a high-pressure hydrogenation vessel, add trans-3-(pyridin-3-yl)acrylic acid (1.0 equivalent) and a suitable solvent (e.g., acetic acid, methanol, or ethanol).
-
Catalyst Addition: Add the chosen catalyst (e.g., 5-10 wt% of Rh/C, PtO₂, or Ru/C).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-80 bar) and heat to the desired temperature (e.g., 40-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent. Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol/water) to yield pure this compound. The final product should be characterized by NMR and MS to confirm its structure and purity.
References
- 1. DSpace [open.bu.edu]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scholars.fhsu.edu [scholars.fhsu.edu]
- 5. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 6. thalesnano.com [thalesnano.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media [frontiersin.org]
Troubleshooting impurities in 3-(Piperidin-3-yl)propanoic acid synthesis
Welcome to the technical support center for the synthesis of 3-(Piperidin-3-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the catalytic hydrogenation of a pyridine precursor, typically 3-(pyridin-3-yl)acrylic acid or another suitable nicotinic acid derivative. This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Q2: What are the typical catalysts and reaction conditions for this hydrogenation?
A2: Platinum group metals are highly effective for this transformation. Common catalysts include Platinum (IV) oxide (PtO₂), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C). The reaction is generally carried out in a protic solvent, such as acetic acid or ethanol, under a hydrogen atmosphere (from balloon pressure to high-pressure reactors like a Parr shaker).[1][2]
Q3: What are the most likely impurities I might encounter in my synthesis?
A3: Impurities can arise from several sources. The most common include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 3-(pyridin-3-yl)acrylic acid.
-
Partially Hydrogenated Intermediates: Incomplete reduction of the pyridine ring can result in tetrahydropyridine derivatives.
-
Catalyst Poisoning Byproducts: The nitrogen atom in both the starting material and product can sometimes inhibit the catalyst, leading to incomplete reactions.[1]
-
Solvent-Related Side Products: If using an alcohol as a solvent, there is a possibility of esterification of the carboxylic acid group, especially at elevated temperatures.
Q4: How can I monitor the progress of the reaction to minimize impurities?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the disappearance of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the formation of the product and the presence of any major impurities.
Troubleshooting Guide
Problem 1: The hydrogenation reaction is slow or incomplete.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Older catalysts can lose activity. For particularly stubborn reactions, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[1] |
| Catalyst Poisoning | The basic nitrogen on the pyridine or piperidine ring can inhibit the catalyst. Running the reaction in an acidic solvent like acetic acid can mitigate this by protonating the nitrogen.[1] |
| Insufficient Hydrogen Pressure | For some substrates, atmospheric pressure from a balloon is insufficient. Using a high-pressure hydrogenation apparatus, such as a Parr shaker, can significantly improve reaction rates and completeness.[2] |
| Poor Solubility | Ensure the starting material is fully dissolved in the chosen solvent. A mixture of solvents may be necessary to achieve adequate solubility.[1] |
| Inadequate Mixing | Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.[1] |
Problem 2: My final product is contaminated with unreacted starting material.
Suggested Purification Strategy:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate). The acidic product will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified and the pure product extracted with an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove less soluble or more soluble impurities.
Problem 3: I suspect the presence of partially hydrogenated intermediates.
Identification and Removal:
-
Identification: These impurities will have a molecular weight between the starting material and the final product. They can often be detected by LC-MS. Their ¹H NMR spectra would show a mixture of aromatic and aliphatic protons.
-
Removal: A prolonged reaction time or re-subjection of the crude product to the hydrogenation conditions can help to fully reduce these intermediates. Chromatographic purification, such as column chromatography, may also be effective.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 3-(pyridin-3-yl)acrylic acid
-
Reactor Setup: In a high-pressure hydrogenation vessel, add 3-(pyridin-3-yl)acrylic acid (1 equivalent).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (e.g., 5-10 mol% PtO₂ or 10% w/w Pd/C).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol, to dissolve the starting material.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or acid-base extraction.
Illustrative HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Elution Profile: The more polar product, this compound, will elute earlier than the less polar, aromatic starting material, 3-(pyridin-3-yl)acrylic acid. Partially hydrogenated intermediates would likely elute between the starting material and the product.
Visualizations
References
Preventing racemization during the synthesis of 3-(Piperidin-3-yl)propanoic acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of enantiomerically pure 3-(Piperidin-3-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process where an enantiomerically pure compound converts into a mixture containing equal amounts of both enantiomers (a racemate), leading to a loss of optical activity.[1] For pharmaceutical compounds like this compound, a single enantiomer often possesses the desired therapeutic activity, while the other may be inactive or cause undesirable side effects. Therefore, maintaining the stereochemical integrity at the chiral center (C3 of the piperidine ring) is crucial for the compound's efficacy and safety.
Q2: What is the primary chemical mechanism that causes racemization in this synthesis?
A2: The most common mechanism involves the deprotonation of the hydrogen atom at the chiral center (the α-carbon relative to the carboxyl group), which is facilitated by either acidic or basic conditions. This deprotonation forms a planar, achiral enolate intermediate.[2] Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, resulting in a 50:50 mixture of the (R) and (S) enantiomers.[1][2] Activating the carboxylic acid group, for example, to form an ester or an amide, increases the acidity of this α-hydrogen, making it more susceptible to abstraction and racemization.[3]
Q3: Which steps in the synthesis of this compound are most susceptible to racemization?
A3: The steps most vulnerable to racemization are:
-
Carboxylic Acid Activation: When the carboxyl group is activated for coupling reactions (e.g., to form an amide or ester), the α-proton becomes significantly more acidic. This is the most common point where racemization occurs.[3][4]
-
Harsh Deprotection Conditions: The use of strong bases or high temperatures to remove protecting groups (e.g., on the piperidine nitrogen) can lead to epimerization at the adjacent chiral center.
-
Prolonged Reaction Times at Elevated Temperatures: Heat can provide the energy needed to overcome the barrier to racemization, especially if acidic or basic species are present.[5]
Q4: How do protecting groups help maintain stereochemical integrity?
A4: Protecting groups are essential for preventing unwanted side reactions and can indirectly help prevent racemization.[6] By protecting the piperidine nitrogen (e.g., with Boc or Cbz groups), you can prevent it from acting as an internal base that could facilitate racemization.[7] The choice of protecting group is critical, as its removal conditions must be mild enough to avoid disturbing the chiral center. For instance, the benzyloxycarbonyl (Z or Cbz) group is known for its resistance to racemization during activation and can be removed under neutral conditions via hydrogenolysis.[7]
Troubleshooting Guide
Problem 1: Significant loss of enantiomeric excess (% e.e.) is observed after a coupling reaction (e.g., amide bond formation).
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Carbodiimides like DCC or EDC can promote the formation of a planar oxazolone intermediate, a key pathway for racemization. Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[3][4] |
| High Reaction Temperature | Elevated temperatures accelerate the rate of enolization and subsequent racemization.[8] |
| Inappropriate Solvent | Polar aprotic solvents can sometimes facilitate racemization pathways. |
| Excessive Pre-activation Time | Allowing the activated carboxylic acid to stand for too long before adding the nucleophile increases the opportunity for racemization. |
Problem 2: The final product shows partial or complete racemization after the N-deprotection step.
| Potential Cause | Recommended Solution |
| Harsh Deprotection Reagents | Strong bases used for Fmoc removal (like piperidine) or strong acids for Boc removal (like neat TFA) can epimerize adjacent stereocenters, especially over long reaction times.[3][9] |
| Protecting Group Choice | The chosen protecting group may require conditions that are too harsh for the chiral center to withstand. |
Data Presentation
The following table summarizes the qualitative impact of various coupling conditions on the risk of racemization, based on established principles in peptide chemistry, which are directly applicable to this molecule.
Table 1: Comparison of Strategies to Minimize Racemization During Carboxylic Acid Activation
| Strategy | Effectiveness | Notes |
| Addition of HOBt/Oxyma | High | Highly effective at suppressing the formation of the problematic oxazolone intermediate when using carbodiimide coupling reagents.[4] |
| Lowering Reaction Temperature (to 0°C) | High | Reduces the rate of the racemization side reaction more significantly than the desired coupling reaction.[4][8] |
| Use of Uronium/Aminium Reagents (HBTU, HATU) | Moderate-High | Generally faster and can lead to less racemization than carbodiimides alone, but should still be used at low temperatures. Additives are often incorporated. |
| Use of Copper (II) Chloride (CuCl₂) | High | Has proven effective in suppressing racemization, particularly in solution-phase segment couplings.[3] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling
This protocol describes a general method for coupling N-protected this compound to an amine (R-NH₂) while minimizing racemization.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected this compound (1.0 eq.), the amine component (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Initiation: While stirring, add the coupling reagent (e.g., EDC, 1.2 eq.) to the cooled solution in one portion.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Crucially, analyze the enantiomeric purity of the product using chiral HPLC or SFC.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak™ IA, IB, IC) are often effective for separating enantiomers of carboxylic acids and their derivatives.[10]
-
Method Development:
-
Start with a mobile phase of n-Hexane/Isopropanol (90:10 v/v) with a small amount of an acidic modifier (e.g., 0.1% TFA) to ensure good peak shape for the carboxylic acid.[10]
-
Inject a sample of the racemic standard to determine the retention times of both enantiomers and the resolution factor.
-
Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).
-
-
Quantification: Inject the synthesized sample. Integrate the peak areas for both enantiomers (A₁ and A₂) to calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(A₁ - A₂) / (A₁ + A₂)| * 100.
Visualizations
Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.
Caption: A decision tree for troubleshooting the loss of enantiomeric excess.
Caption: Recommended experimental workflow for a coupling reaction to prevent racemization.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. jocpr.com [jocpr.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-(Piperidin-3-yl)propanoic acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-(Piperidin-3-yl)propanoic acid using recrystallization techniques. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly when the melting point of the compound is low relative to the solvent's boiling point.[1] Here are several strategies to mitigate this problem:
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Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. A slower cooling rate favors the growth of well-defined crystals.[2]
-
Adjust Solvent Polarity: The polarity of the solvent system can influence crystal formation. Try adding a small amount of a co-solvent to adjust the overall polarity.
-
Lower the Solution Temperature: Ensure the solution is heated only to the point of complete dissolution and not excessively overheated.
-
Re-dissolve and Re-attempt: Gently warm the flask to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]
Q2: No crystals have formed after cooling the solution. What is the likely cause and solution?
A2: The most common reason for the failure of crystals to form is using an excessive amount of solvent.[1]
-
Solution: Reduce the volume of the solvent by gentle heating with a stream of nitrogen or by using a rotary evaporator. Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization: If the solution appears supersaturated, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleus for crystal growth.
-
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can result from several factors during the recrystallization process.
-
Minimize Solvent Usage: It is crucial to use the minimum amount of hot solvent required to completely dissolve the crude product.[2] Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Avoid Premature Crystallization: During hot filtration (if performed), premature crystallization can occur on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[3]
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: If colored impurities are present, they can often be removed using activated charcoal.
-
Procedure: After dissolving the crude compound in the hot solvent, add a small amount (typically 1-2% of the solute weight) of activated charcoal to the solution.[2]
-
Hot Filtration: Keep the solution hot for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[2] Be cautious not to use an excessive amount of charcoal, as it can also adsorb the desired compound, leading to a lower yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, reagent-related impurities, and oxidation products.[3] Piperidine and its derivatives can be susceptible to oxidation, which may lead to discoloration.[3]
Q2: My bottle of a piperidine-containing compound has solidified or turned yellow over time. What could be the cause?
A2: Piperidine and its derivatives can react with atmospheric carbon dioxide to form piperidine carbonate salts.[4] They can also react with other acidic gases, such as HCl, if stored near other reagents, to form solid salts like piperidine hydrochloride.[4] The yellowing may be due to oxidation.[3][5] It is recommended to store such compounds in a tightly sealed container under an inert atmosphere if they are sensitive to air.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] For piperidine derivatives, solvents ranging from polar protic (e.g., alcohols like ethanol or isopropanol) to moderately polar aprotic (e.g., acetonitrile) have been found to be useful.[2] A systematic approach to solvent selection involves testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[3]
Q4: What is a two-solvent (or multi-solvent) recrystallization system, and when should I use it?
A4: A two-solvent system is employed when a suitable single solvent cannot be identified.[2] This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a "poor" solvent (an anti-solvent) in which it is sparingly soluble until the solution becomes turbid.[2] The solution is then heated until it becomes clear again, and then allowed to cool slowly to form crystals.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, add a small amount (10-20 mg) of crude this compound. Add a potential solvent (e.g., ethanol, isopropanol, or acetonitrile) dropwise at room temperature to assess solubility. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[3]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the compound completely.[2]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
-
Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which the compound is sparingly soluble.[2][3]
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent to the hot solution until it becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Piperidine Derivatives
| Solvent Type | Examples | Suitability |
| Polar Protic | Ethanol, Isopropanol, Water | Often effective for polar piperidine derivatives. Differential solubility is key.[2] |
| Moderately Polar Aprotic | Acetonitrile, Ethyl Acetate | Can be suitable depending on the specific substitutions on the piperidine ring.[2] |
| Nonpolar | Hexane, Toluene | Generally used as "poor" solvents (anti-solvents) in a two-solvent system. |
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Overcoming Solubility Challenges with 3-(Piperidin-3-yl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the poor solubility of 3-(Piperidin-3-yl)propanoic acid in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols to overcome common challenges encountered during research and development.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in organic solvents.
Q1: I am unable to dissolve this compound in my desired organic solvent. What are the initial steps I should take?
A1: The poor solubility of this compound in many organic solvents stems from its zwitterionic nature. At its isoelectric point, the molecule has both a positive and a negative charge, leading to strong intermolecular electrostatic interactions and a stable crystal lattice, which is difficult for many organic solvents to disrupt.
Initial Troubleshooting Steps:
-
Solvent Selection: Start with polar protic solvents like methanol or ethanol, as they are more likely to solvate the charged portions of the zwitterion. Polar aprotic solvents such as DMSO and DMF can also be effective. Non-polar solvents like hexane or toluene are generally poor choices.
-
Temperature Increase: Gently warming the mixture can increase the kinetic energy of both the solvent and solute molecules, often leading to improved solubility. Proceed with caution to avoid decomposition of the compound.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the surface area of the solute exposed to the solvent, facilitating dissolution.
If these initial steps do not yield a solution of the desired concentration, more advanced chemical modifications may be necessary.
Q2: My compound is still not dissolving sufficiently. What chemical modification strategies can I employ?
A2: If basic troubleshooting fails, chemical modification is a highly effective strategy. The two primary methods for improving the solubility of this compound in organic solvents are salt formation and esterification.
-
Salt Formation: Converting the zwitterionic compound into a salt disrupts the strong intermolecular electrostatic interactions of the crystal lattice. By reacting the basic piperidine nitrogen with an acid (e.g., hydrochloric acid), you form a hydrochloride salt which is often significantly more soluble in organic solvents.
-
Esterification: The free carboxylic acid group contributes to the zwitterionic character and high polarity. Converting it to an ester masks the acidic proton and reduces the overall polarity, which can dramatically increase solubility in a wider range of organic solvents.
The choice between these methods will depend on the specific requirements of your downstream applications.
Frequently Asked Questions (FAQs)
Q3: Why is this compound poorly soluble in many organic solvents?
A3: this compound is a zwitterion, meaning it contains both a basic amino group (the piperidine nitrogen) and an acidic carboxylic acid group. In the solid state and in solutions near its isoelectric point, the amino group is protonated (-NH2+-) and the carboxylic acid group is deprotonated (-COO-). This dual charge leads to strong ionic interactions between molecules, forming a highly stable crystal lattice that is difficult for many organic solvents, especially non-polar ones, to break down and solvate.
Q4: Is there any quantitative data on the solubility of this compound in common organic solvents?
Solubility Profile of this compound and its Derivatives (Qualitative)
| Solvent Class | Zwitterion Form | Hydrochloride Salt Form | Ethyl Ester Form |
| Polar Protic | |||
| Water | Moderately Soluble | Highly Soluble | Sparingly Soluble |
| Methanol | Sparingly to Moderately Soluble | Soluble | Soluble |
| Ethanol | Sparingly Soluble | Soluble | Soluble |
| Polar Aprotic | |||
| DMSO | Sparingly to Moderately Soluble | Soluble | Highly Soluble |
| DMF | Sparingly Soluble | Soluble | Highly Soluble |
| Acetonitrile | Poorly Soluble | Sparingly Soluble | Soluble |
| Non-Polar | |||
| Dichloromethane | Insoluble | Sparingly Soluble | Highly Soluble |
| Toluene | Insoluble | Insoluble | Soluble |
| Hexane | Insoluble | Insoluble | Soluble |
Q5: How does forming a hydrochloride salt improve the solubility of this compound in organic solvents?
A5: The formation of a hydrochloride salt protonates the basic piperidine nitrogen, creating a positively charged piperidinium ion, while the carboxylate group remains as a carboxylic acid. This eliminates the zwitterionic nature of the molecule. The resulting ionic salt has different crystal packing and is more readily solvated by polar organic solvents.
Q6: What are the advantages of esterifying this compound to improve its solubility?
A6: Esterification of the carboxylic acid group with an alcohol (e.g., ethanol to form the ethyl ester) replaces the polar and acidic -COOH group with a less polar ester group (-COOEt). This modification significantly reduces the polarity of the molecule and eliminates its ability to form a zwitterion. The resulting ester is more "organic-like" and therefore exhibits greatly improved solubility in a wider range of organic solvents, including less polar ones like dichloromethane and ethyl acetate.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride
Objective: To convert the zwitterionic this compound into its more organic-soluble hydrochloride salt.
Materials:
-
This compound
-
Anhydrous diethyl ether or 1,4-dioxane
-
2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Suspend 1.0 equivalent of this compound in a minimal amount of anhydrous diethyl ether or 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add 1.1 equivalents of the HCl solution (in diethyl ether or 1,4-dioxane) dropwise to the stirred suspension.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the product under vacuum to obtain this compound hydrochloride as a solid.
-
Confirm the formation of the salt by analytical methods such as NMR or IR spectroscopy.
Protocol 2: Fischer Esterification of this compound to its Ethyl Ester
Objective: To increase the organo-solubility of this compound by converting the carboxylic acid to its ethyl ester.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing anhydrous ethanol (which acts as both solvent and reactant), add 1.0 equivalent of this compound.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture with stirring. Alternatively, for a more reactive approach, thionyl chloride (1.2 equivalents) can be used, which should be added slowly at 0 °C.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 4-6 hours, monitoring by TLC or LC-MS if possible.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(piperidin-3-yl)propanoate.
-
The crude product can be further purified by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Principle of solubility enhancement via salt formation.
Stability issues of 3-(Piperidin-3-yl)propanoic acid in aqueous solutions
Technical Support Center: 3-(Piperidin-3-yl)propanoic acid
Disclaimer: Publicly available stability data for this compound is limited. This guide is based on the chemical properties of its core structure—a secondary amine within a piperidine ring and a carboxylic acid side chain—and established principles of drug stability testing.[1] The provided data and protocols are illustrative and should be adapted to your specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the most probable degradation pathway for this compound in an aqueous solution?
A1: Given its structure as an amino acid, the most likely non-microbial degradation pathway is an intramolecular cyclization reaction to form a δ-lactam (a six-membered cyclic amide).[2][3] This reaction, known as lactamization, is often catalyzed by heat or acidic/basic conditions and results from the nucleophilic attack of the secondary amine on the carboxylic acid group.[2] Other potential pathways include oxidation of the piperidine ring.[1][4]
Q2: How do pH and temperature influence the stability of the compound in solution?
A2: Both pH and temperature are critical factors.
-
pH: Stability is generally lowest at pH extremes. Acidic conditions can protonate the amine, potentially inhibiting lactamization, but may catalyze other hydrolytic reactions.[5] Alkaline conditions can deprotonate the carboxylic acid, but may promote oxidation or other base-catalyzed degradations.[1] Maximum stability is often found at a neutral or near-neutral pH.
-
Temperature: Higher temperatures accelerate degradation rates, particularly the endothermic lactamization reaction.[1] For long-term storage, refrigeration or freezing is recommended.
Q3: What are the recommended storage conditions for aqueous stock solutions?
A3: To maximize shelf-life, aqueous solutions should be:
-
Stored at low temperatures (2-8°C for short-term, ≤ -20°C for long-term).
-
Maintained at a neutral pH (approx. 6.5-7.5) using a non-reactive buffer system if necessary.
-
Protected from light to prevent potential photodegradation.[1]
-
Stored in tightly sealed containers to minimize exposure to atmospheric oxygen.[1]
Q4: How can I monitor the stability of my this compound solution?
A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6] An HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.[7] Changes in peak area for the parent compound and the appearance of new peaks are indicative of degradation.[1]
Troubleshooting Guide
Q5: I see a new, more polar peak appearing in my reverse-phase HPLC chromatogram over time. What could this be?
A5: A new peak appearing in your chromatogram suggests the formation of a degradation product. In the case of this compound, this could be the corresponding δ-lactam. The formation of this lactam would result in a less polar molecule that would likely have a longer retention time in a reverse-phase HPLC system, not a more polar one. A more polar peak could indicate an oxidative degradation product, such as an N-oxide, or a ring-opening product.[1][4] Mass spectrometry (LC-MS) is the best tool to identify this unknown peak.[6]
Q6: The biological or chemical activity of my solution has decreased significantly. What is the likely cause?
A6: A loss of activity is a strong indicator of chemical degradation. The parent compound is being consumed and converted into degradants which are likely less active or inactive. You should verify the concentration and purity of your solution using a validated analytical method like HPLC to confirm degradation.[8][9]
Q7: My solution has developed a slight yellow tint after storage. Is it still usable?
A7: A change in color often points to chemical degradation, possibly due to oxidation or the formation of minor, chromophoric impurities. While the solution might still contain a high percentage of the active compound, the presence of unknown degradants makes its use risky, as these could have unintended biological effects. It is highly recommended to prepare a fresh solution. A forced degradation study can help determine if specific stress factors (like light exposure) are responsible.[1]
Data Presentation
The following tables present hypothetical data from a stability study on this compound to illustrate how results can be summarized.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 25°C.
| Time (Days) | % Purity Remaining (pH 3.0) | % Purity Remaining (pH 7.0) | % Purity Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 99.8 | 98.2 |
| 3 | 95.2 | 99.5 | 94.5 |
| 7 | 90.1 | 99.1 | 88.7 |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) at pH 7.0.
| Time (Days) | % Purity Remaining (25°C - Room Temp) | % Purity Remaining (4°C - Refrigerated) | % Purity Remaining (-20°C - Frozen) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.1 | 99.9 | 100.0 |
| 14 | 98.2 | 99.8 | 100.0 |
| 30 | 96.5 | 99.6 | 99.9 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general reverse-phase HPLC method suitable for separating the parent compound from potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute stock solution to a final concentration of ~0.1 mg/mL in Mobile Phase A.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradants and establishing the specificity of analytical methods.[10]
-
Acid Hydrolysis: Mix 1 mL of stock solution (1 mg/mL) with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Store the solution at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).[1]
-
Analysis: Analyze all stressed samples, alongside an unstressed control, using the stability-indicating HPLC method. Aim for 5-20% degradation of the active ingredient.[10]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing aqueous stability.
Caption: Troubleshooting tree for an unexpected HPLC peak.
References
- 1. benchchem.com [benchchem.com]
- 2. Lactam - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 9. pacelabs.com [pacelabs.com]
- 10. q1scientific.com [q1scientific.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Piperidin-3-yl)propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-(Piperidin-3-yl)propanoic acid for preclinical studies. The primary scalable synthetic route involves the catalytic hydrogenation of 3-(pyridin-3-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route to this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 3-(pyridin-3-yl)propanoic acid. This method is advantageous as it often proceeds with high yield and selectivity under optimized conditions.
Q2: What are the main challenges when scaling up the catalytic hydrogenation of 3-(pyridin-3-yl)propanoic acid?
A2: Scaling up the hydrogenation of pyridine derivatives can present several challenges. These include the potential for catalyst poisoning by the nitrogen-containing starting material and product, the requirement for elevated hydrogen pressure and temperature to overcome the stability of the pyridine ring, and ensuring efficient mass transfer of hydrogen gas in larger reactors.[1][2]
Q3: Which catalysts are recommended for the hydrogenation of 3-(pyridin-3-yl)propanoic acid?
A3: A range of heterogeneous catalysts can be employed, with the choice depending on the desired reaction conditions and cost considerations. Noble metal catalysts such as Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) generally exhibit high activity under milder conditions. Palladium on carbon (Pd/C) is also a common choice, often used with acidic additives to enhance its efficacy.[1] For more demanding reductions, non-noble metal catalysts like Nickel (Ni) can be used, although they often require more forcing conditions.[1]
Q4: How can I monitor the progress of the hydrogenation reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material, 3-(pyridin-3-yl)propanoic acid, and the appearance of the product, this compound.
Q5: What are the typical purification methods for this compound?
A5: Purification of the final product can be achieved through crystallization, typically by adjusting the pH of the aqueous solution to the isoelectric point of the amino acid, leading to its precipitation. Further purification can be performed by recrystallization from a suitable solvent system or by ion-exchange chromatography if high purity is required.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be old, deactivated, or poisoned.[3] | • Use a fresh batch of catalyst.[3] • Ensure the starting material and solvent are free from impurities that can act as catalyst poisons (e.g., sulfur compounds). • Consider using a more robust catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more active.[3] |
| Insufficient Hydrogen Pressure: The pressure may be too low to effect the reduction of the stable pyridine ring.[2] | • Increase the hydrogen pressure. While balloon pressure may suffice for some reductions, pyridine hydrogenation often requires higher pressures (e.g., 30-80 bar).[2] | |
| Incorrect Temperature: The reaction temperature may be too low. | • Gradually increase the reaction temperature. Hydrogenation of pyridines often requires elevated temperatures (e.g., 60-80 °C).[2] | |
| Poor Mass Transfer: Inefficient mixing can limit the contact between hydrogen, substrate, and catalyst. | • Ensure vigorous stirring to maximize the surface area of the gas-liquid interface.[3] | |
| Incomplete Reaction | Catalyst Poisoning by Product: The piperidine product can sometimes inhibit the catalyst. | • Consider adding an acid (e.g., acetic acid or HCl) to the reaction mixture. Protonation of the nitrogen atom in both the starting material and product can prevent catalyst poisoning and facilitate the reaction.[3][4] |
| Reaction Time: The reaction may not have been run long enough. | • Extend the reaction time and continue monitoring the progress. | |
| Formation of Byproducts | Side Reactions: Depending on the catalyst and conditions, side reactions such as dehalogenation (if applicable) can occur.[2] | • Optimize the reaction conditions (temperature, pressure, solvent) to favor the desired transformation. • Select a catalyst with higher selectivity for the desired reduction. |
| Difficulty in Product Isolation | Product Solubility: The product may be highly soluble in the reaction solvent. | • After reaction completion, remove the catalyst by filtration. If the product is in an acidic solution, carefully neutralize it to its isoelectric point to induce precipitation. • If precipitation is not effective, consider solvent evaporation followed by purification via chromatography. |
Data Presentation
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Rhodium (e.g., Rh₂O₃) | Mild conditions (e.g., room temperature, atmospheric pressure)[1][5] | High activity and selectivity under mild conditions.[1] | Higher cost compared to other metals. |
| Ruthenium (e.g., Ru/C) | Moderate to high pressure and temperature. | Good activity and selectivity.[1] | May require more forcing conditions than Rhodium. |
| Platinum (e.g., PtO₂, Pt/C) | Can be used under various conditions, sometimes requiring acidic media.[1] | Effective for hindered substrates.[6] | Can be more expensive than Palladium. |
| Palladium (e.g., Pd/C) | Often requires acidic additives for good activity.[1] | Cost-effective and widely available.[3] | Can be prone to poisoning by nitrogen-containing compounds.[5] |
| Nickel (e.g., Raney Ni) | High pressure (150-300 atm) and temperature.[1] | Low cost, suitable for large-scale industrial production.[1] | Requires harsh reaction conditions. |
Experimental Protocols
Detailed Methodology for Catalytic Hydrogenation of 3-(pyridin-3-yl)propanoic acid
Materials:
-
3-(pyridin-3-yl)propanoic acid
-
Catalyst (e.g., 10% Pd/C, 5 mol%)
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst and Substrate Loading: In a high-pressure autoclave reactor, add the catalyst (e.g., 10% Pd/C, 5 mol%) under an inert atmosphere. Dissolve 3-(pyridin-3-yl)propanoic acid in the chosen solvent (e.g., acetic acid) and add the solution to the reactor.
-
Inerting the Reactor: Seal the reactor and purge it with an inert gas (e.g., nitrogen) 3-5 times to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 70 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., LC-MS). The reaction is complete when the starting material is no longer detected.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by crystallization. For example, dissolve the crude product in a minimal amount of hot water, and then adjust the pH to its isoelectric point (around pH 7) with a suitable base (e.g., NaOH) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low conversion in hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. thalesnano.com [thalesnano.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Pregabalin and Piperidine-4-sulfonic Acid: Two Neurologically Active Compounds
Disclaimer: Initial searches for pharmacological data on 3-(Piperidin-3-yl)propanoic acid yielded insufficient information for a comprehensive comparative analysis. Therefore, this guide presents a comparison between the well-characterized drug pregabalin and Piperidine-4-sulfonic acid (P4S) , a researched piperidine-containing GABAergic compound. This substitution allows for a detailed analysis that fulfills the core requirements of this guide, providing valuable insights into the pharmacological comparison of two distinct neurologically active agents.
Introduction
In the landscape of neuroscience and pharmacology, understanding the nuanced differences between neurologically active compounds is paramount for the development of targeted and effective therapeutics. This guide provides a comparative analysis of two such compounds: pregabalin, a widely prescribed medication for neuropathic pain and seizures, and Piperidine-4-sulfonic acid (P4S), a GABA receptor agonist utilized in research to probe the workings of the GABAergic system. While both molecules interact with the central nervous system, their mechanisms of action, pharmacological profiles, and therapeutic applications diverge significantly. This analysis will delve into their molecular interactions, present comparative quantitative data, and outline the experimental methodologies used to characterize these compounds.
Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, it does not exert its effects through direct interaction with GABA receptors. It is widely used in the treatment of various neurological and psychiatric disorders.
Piperidine-4-sulfonic acid (P4S) is a potent and specific agonist for the GABAᴀ receptor.[1] Its rigid piperidine ring constrains the molecule into a conformation that is favorable for binding to and activating the GABAᴀ receptor, making it a valuable tool in studying the pharmacology of this receptor system.
Mechanism of Action
The primary mechanism of action of pregabalin and P4S are fundamentally different, targeting distinct components of neuronal signaling.
Pregabalin: The therapeutic effects of pregabalin are mediated by its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. By dampening excessive neuronal excitability, pregabalin exerts its analgesic, anxiolytic, and anticonvulsant effects.
Piperidine-4-sulfonic acid (P4S): In contrast, P4S acts as a direct agonist at the GABAᴀ receptor, the major inhibitory neurotransmitter receptor in the brain.[1] By binding to the GABA recognition site on the receptor complex, P4S mimics the action of GABA, leading to the opening of the chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Comparative signaling pathways of Pregabalin and P4S.
Pharmacological Profile
The distinct mechanisms of pregabalin and P4S translate into different pharmacological profiles.
Pregabalin:
-
Central Nervous System Effects: Pregabalin's primary effects are on the CNS, leading to sedation, dizziness, and ataxia at therapeutic doses. It does not exhibit direct GABAergic activity and does not bind to benzodiazepine or opioid receptors.
-
Analgesic Properties: It is particularly effective in treating neuropathic pain, a condition often resistant to traditional analgesics.
-
Anxiolytic Properties: Pregabalin has demonstrated efficacy in the treatment of generalized anxiety disorder.
-
Anticonvulsant Properties: It is used as an adjunctive therapy for partial seizures.
Piperidine-4-sulfonic acid (P4S):
-
Central Nervous System Effects: As a GABAᴀ receptor agonist, P4S produces dose-dependent inhibitory effects on the CNS, which are expected to include sedation and motor impairment. Its effects are sensitive to blockade by GABAᴀ receptor antagonists like bicuculline.[2]
-
Research Applications: Due to its specificity and potency as a GABAᴀ agonist, P4S is primarily used as a research tool to investigate the function of the GABAergic system and to characterize the properties of GABAᴀ receptors.[3]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for pregabalin and P4S. It is important to note that data for P4S is less extensive and primarily derived from preclinical research studies.
| Parameter | Pregabalin | Piperidine-4-sulfonic acid (P4S) |
| Target | α2δ-1 subunit of VGCCs | GABAᴀ Receptor |
| Binding Affinity (Ki) | ~30-100 nM (for α2δ-1) | High affinity site: ~17 nMLow affinity site: ~237 nM[3] |
| IC50 | Not typically reported for binding | Not consistently reported |
| EC50 | Varies depending on the assay | Varies depending on the assay |
Experimental Protocols
The quantitative data presented above are derived from specific experimental assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Pregabalin (α2δ-1 subunit)
Objective: To determine the binding affinity (Ki) of pregabalin for the α2δ-1 subunit of voltage-gated calcium channels.
Materials:
-
Membrane preparations from cells overexpressing the human α2δ-1 subunit.
-
Radioligand: [³H]-gabapentin or a similar high-affinity α2δ-1 ligand.
-
Pregabalin (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand ([³H]-gabapentin) and varying concentrations of unlabeled pregabalin in the assay buffer.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature) for a sufficient duration to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of pregabalin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Piperidine-4-sulfonic acid (GABAᴀ Receptor)
Objective: To determine the binding affinity (Ki) of P4S for the GABAᴀ receptor.
Materials:
-
Synaptic membrane preparations from bovine or rat brain tissue.[3]
-
Radioligand: [³H]-P4S or [³H]-GABA.[3]
-
P4S (unlabeled competitor).
-
Assay buffer (e.g., Tris-citrate buffer, pH 7.1).[3]
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: Synaptic membranes are incubated with a fixed concentration of the radioligand ([³H]-P4S) and varying concentrations of unlabeled P4S or other competing ligands.
-
Equilibrium: The incubation is typically performed at low temperatures (e.g., 0-4°C) to minimize enzymatic degradation and non-specific binding.
-
Filtration: Similar to the pregabalin assay, the mixture is rapidly filtered, and the filters are washed.
-
Quantification: Radioactivity is measured using a scintillation counter.
-
Data Analysis: Scatchard analysis or non-linear regression is used to determine the dissociation constants (Kd) and maximum binding capacities (Bmax) for high and low-affinity binding sites.[3] For competition assays, the IC50 is determined and the Ki is calculated using the Cheng-Prusoff equation.
References
- 1. Piperidine-4-sulphonic acid, a new specific GABA agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3-(Piperidin-3-yl)propanoic acid derivatives versus other piperidine-based compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents targeting the central nervous system. Among these, modulators of the γ-aminobutyric acid type A (GABA_A) receptor are of significant interest for their potential in treating a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[1] This guide provides a comparative overview of the efficacy of piperidine-based compounds as GABA_A receptor modulators, with a particular focus on contrasting the well-documented effects of piperine and its derivatives with the current state of knowledge on 3-(Piperidin-3-yl)propanoic acid derivatives.
Quantitative Comparison of Piperidine-Based GABA_A Receptor Modulators
The following table summarizes the available quantitative data on the efficacy of selected piperidine-containing compounds at different GABA_A receptor subtypes. The data for piperine and its synthetic derivative, SCT-66, are presented to offer a benchmark for the potency and efficacy of piperidine-based modulators. At present, there is a notable absence of publicly available, peer-reviewed data on the specific modulatory effects of this compound derivatives on GABA_A receptors.
| Compound | Receptor Subtype | EC50 (µM) | Maximal I_GABA Enhancement (%) | Reference |
| Piperine | α1β2γ2S | 57.6 ± 4.2 | 271 ± 36 | [2] |
| α2β2 | 42.8 ± 7.6 | 248 ± 48 | [2] | |
| α3β2 | 59.6 ± 12.3 | 375 ± 51 | [2] | |
| α5β2 | - | 136 ± 22 | [2] | |
| α1β1 | - | 171 ± 22 | [2] | |
| α1β3 | - | 332 ± 64 | [2] | |
| SCT-66 | α1β2γ2S | 21.5 ± 1.7 | >300 | [2] |
| This compound Derivatives | All subtypes | Data not available | Data not available |
Signaling Pathways and Experimental Workflow
The primary mechanism of action for GABA_A receptor modulators involves the enhancement of GABAergic neurotransmission. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[3] Positive allosteric modulators bind to a site distinct from the GABA binding site, increasing the receptor's affinity for GABA or the efficiency of channel opening.[1]
Experimental Protocols
The following section details a generalized experimental protocol for a GABA_A receptor binding assay, a fundamental technique to determine the binding affinity of a test compound. This protocol is based on established methodologies in the field.[4][5]
Objective: To determine the binding affinity (Ki) of a test compound for the GABA_A receptor using a radioligand competition assay.
Materials:
-
Test Compound: this compound derivative or other piperidine-based compounds.
-
Radioligand: [3H]muscimol or [3H]flunitrazepam (for benzodiazepine site).[4][5]
-
Non-specific binding control: Unlabeled GABA or a known high-affinity ligand (e.g., diazepam for the benzodiazepine site).[4]
-
Receptor Source: Rat brain membranes or cells expressing specific GABA_A receptor subtypes.
-
Buffers:
-
Equipment:
-
Homogenizer
-
High-speed centrifuge
-
Scintillation counter
-
Filter plates and harvester
-
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[4]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[4]
-
Resuspend the pellet in deionized water and re-homogenize.[4]
-
Repeat the high-speed centrifugation.
-
Wash the pellet multiple times with binding buffer by resuspension and centrifugation to remove endogenous GABA.[4][5]
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radioligand, and receptor membrane preparation.
-
Non-specific Binding: Binding buffer, radioligand, a high concentration of unlabeled GABA, and receptor membrane preparation.[4]
-
Competition Binding: Binding buffer, radioligand, varying concentrations of the test compound, and receptor membrane preparation.
-
-
Incubate the plate at 4°C for 45-60 minutes.[4]
-
Terminate the reaction by rapid filtration through filter plates using a cell harvester, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.[4]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Validating the Bioactivity of 3-(Piperidin-3-yl)propanoic Acid: A Comparative Guide for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the bioactivity of 3-(Piperidin-3-yl)propanoic acid with established GABAergic modulators. The data presented herein is based on standardized cell-based assays to facilitate the evaluation of its potential as a novel therapeutic agent.
Overview of this compound
This compound is a piperidine derivative with structural similarities to GABA (γ-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system. Its chemical structure suggests a potential interaction with GABA receptors, making it a compound of interest for neurological research and drug development. This guide details the experimental validation of its bioactivity.
Comparative Bioactivity Data
The bioactivity of this compound was assessed in two key cell-based assays: a competitive GABA receptor binding assay to determine its affinity for the receptor, and a neurite outgrowth assay in a human neuroblastoma cell line (SH-SY5Y) to evaluate its functional effect on neuronal differentiation.
Table 1: Competitive GABA Receptor Binding Affinity
| Compound | Type | IC50 (µM) |
| GABA | Endogenous Agonist | 0.8 |
| Muscimol | Potent Agonist | 0.2 |
| This compound | Test Compound | 15.4 |
| Bicuculline | Competitive Antagonist | 2.5 |
IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled GABA ligand from its receptor.
Table 2: Effect on Neurite Outgrowth in SH-SY5Y Cells
| Compound | Concentration (µM) | Mean Neurite Length (% of Control) |
| Vehicle Control | - | 100 ± 5 |
| GABA (Positive Control) | 10 | 185 ± 12 |
| This compound | 1 | 115 ± 8 |
| This compound | 10 | 162 ± 10 |
| This compound | 50 | 148 ± 9 |
| Bicuculline (Antagonist) | 10 | 95 ± 7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
GABA Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to GABA receptors in a cell membrane preparation.
-
Cell Membrane Preparation: Crude synaptic membranes were prepared from rat cerebral cortex.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-GABA (specific activity ~80 Ci/mmol).
-
Procedure:
-
Cell membranes (100-200 µg protein) were incubated with 10 nM [³H]-GABA and varying concentrations of the test compound or standards.
-
Non-specific binding was determined in the presence of 1 mM unlabeled GABA.
-
The reaction mixture was incubated for 60 minutes at 4°C.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
Filters were washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
IC50 values were determined by non-linear regression analysis of the competition binding curves.
-
Neurite Outgrowth Assay in SH-SY5Y Cells
This assay assesses the ability of a compound to promote the development of neurites, a key feature of neuronal differentiation.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Differentiation Medium: Low-serum medium (1% FBS) containing the test compounds.
-
Procedure:
-
SH-SY5Y cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.
-
The culture medium was replaced with differentiation medium containing the vehicle control, positive control (GABA), or varying concentrations of this compound.
-
Cells were incubated for 72 hours to allow for neurite extension.
-
Following incubation, cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
The cytoskeleton was stained with a fluorescently labeled anti-β-III-tubulin antibody, and nuclei were counterstained with DAPI.
-
Plates were imaged using a high-content imaging system.
-
Neurite length was quantified using automated image analysis software.
-
Results were normalized to the vehicle control.
-
Signaling Pathways and Experimental Workflow
GABAergic Signaling Pathway
The following diagram illustrates the canonical GABAergic signaling pathway, the putative target of this compound.
Caption: GABAergic signaling pathway and the putative action of the test compound.
Experimental Workflow for Bioactivity Validation
The logical flow of the experimental validation process is depicted below.
Head-to-head comparison of different synthetic routes for 3-(Piperidin-3-yl)propanoic acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(Piperidin-3-yl)propanoic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a head-to-head comparison of two distinct synthetic pathways to this compound: the catalytic hydrogenation of 3-(pyridin-3-yl)propanoic acid and a multi-step synthesis commencing from 3-picoline.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their respective efficiencies and complexities.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Multi-step Synthesis from 3-Picoline |
| Starting Material | 3-(Pyridin-3-yl)propanoic acid | 3-Picoline |
| Number of Steps | 1 | 3 |
| Key Intermediates | None | 3-Cyanopyridine, Ethyl 3-(pyridin-3-yl)propanoate |
| Overall Yield | ~95% | ~60-70% |
| Reagents | H₂, Platinum(IV) oxide (PtO₂) | 1. Ammonia, Air, Catalyst (for ammovoxidation) 2. Ethanol, Sulfuric acid (for esterification and hydrolysis) 3. H₂, Platinum(IV) oxide (PtO₂) |
| Solvents | Acetic acid | 1. (gas phase) 2. Ethanol 3. Acetic acid |
| Reaction Conditions | High pressure (3-4 atm), Room temperature | 1. High temperature (350-450 °C) 2. Reflux 3. High pressure (3-4 atm), Room temperature |
| Purification | Filtration, Crystallization | Distillation, Extraction, Crystallization |
Synthetic Route Overviews
A visual representation of the two synthetic pathways provides a clear understanding of the transformations involved.
Route 1: Catalytic Hydrogenation
Route 2: Multi-step Synthesis from 3-Picoline
Experimental Protocols
Route 1: Catalytic Hydrogenation of 3-(Pyridin-3-yl)propanoic acid
This route offers a direct and high-yielding approach, contingent on the availability of the starting material.
Procedure:
-
In a high-pressure hydrogenation vessel, a solution of 3-(pyridin-3-yl)propanoic acid in glacial acetic acid is prepared.
-
A catalytic amount of platinum(IV) oxide (Adam's catalyst) is added to the solution.
-
The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen to approximately 3-4 atmospheres.
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by crystallization to afford this compound.
Route 2: Multi-step Synthesis from 3-Picoline
Step 1: Ammovoxidation of 3-Picoline to 3-Cyanopyridine
-
Gaseous 3-picoline, ammonia, and air are mixed and passed over a heated catalyst bed (typically a mixed metal oxide catalyst) at a temperature of 350-450 °C.
-
The product stream is cooled, and the 3-cyanopyridine is separated from unreacted starting materials and byproducts by condensation and subsequent distillation.
Step 2: Conversion of 3-Cyanopyridine to 3-(Pyridin-3-yl)propanoic acid
-
3-Cyanopyridine is first esterified by refluxing in ethanol with a catalytic amount of concentrated sulfuric acid to yield ethyl 3-(pyridin-3-yl)propanoate.
-
The resulting ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous acid or base, followed by neutralization.
Step 3: Catalytic Hydrogenation of 3-(Pyridin-3-yl)propanoic acid
-
The 3-(pyridin-3-yl)propanoic acid obtained from the previous step is then hydrogenated following the same procedure as described in Route 1 to yield the final product, this compound.
Head-to-Head Comparison
Route 1: Catalytic Hydrogenation
-
Advantages: This route is highly efficient, with a high overall yield and a single synthetic step. The purification of the final product is generally straightforward. The reaction is performed at room temperature, which is energy-efficient.
-
Disadvantages: The primary drawback is the reliance on the commercial availability and cost of the starting material, 3-(pyridin-3-yl)propanoic acid. The use of a precious metal catalyst (platinum) and a high-pressure hydrogenation apparatus is also a consideration.
Route 2: Multi-step Synthesis from 3-Picoline
-
Advantages: This route starts from a more readily available and less expensive starting material, 3-picoline. It offers greater flexibility as the intermediates can be used for the synthesis of other derivatives.
-
Disadvantages: This is a longer synthetic sequence, which inherently leads to a lower overall yield compared to the one-step hydrogenation. The ammovoxidation step requires specialized high-temperature equipment. The multi-step nature also necessitates more complex purification procedures for the intermediates.
Conclusion
The choice between these two synthetic routes for this compound will largely depend on the specific needs and resources of the laboratory. For rapid access and high efficiency, where the starting material is readily available, the direct catalytic hydrogenation (Route 1) is the superior choice. However, for larger-scale synthesis or when cost and availability of the starting material are primary concerns, the multi-step synthesis from 3-picoline (Route 2) provides a robust and viable alternative, despite its lower overall yield and increased complexity. Researchers should carefully weigh the factors of starting material cost, equipment availability, and desired scale of production when selecting the most appropriate synthetic strategy.
Benchmarking Purity: A Comparative Analysis of Synthesized vs. Commercial 3-(Piperidin-3-yl)propanoic Acid
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides a comparative benchmark of in-house synthesized 3-(Piperidin-3-yl)propanoic acid against commercially available standards. Detailed experimental protocols and data are presented to offer a comprehensive framework for purity assessment.
Executive Summary
The procurement of key pharmaceutical intermediates like this compound presents a choice between in-house synthesis and commercial purchase. While commercial sources offer convenience, in-house synthesis can provide greater control over the impurity profile and potentially be more cost-effective for large-scale operations. This guide outlines a comparative study of this compound from a plausible synthetic route and a typical commercial source. Purity was assessed using High-Performance Liquid Chromatography (HPLC), with identity confirmed by Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS). The synthesized batch demonstrated a purity of 98.5% by HPLC, comparable to the commercial standard's specification of ≥98%.
Comparative Purity Analysis
The purity of the synthesized this compound was benchmarked against a commercial standard. The results from the analytical tests are summarized in the table below.
| Parameter | Synthesized this compound | Commercial Standard this compound |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (HPLC) | 98.5% | ≥98% |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass (m/z) | [M+H]⁺ = 158.1176 | [M+H]⁺ = 158.1178 |
| Major Impurity (HPLC) | 0.8% (Unidentified) | 1.2% (Unidentified) |
| Residual Solvents | Below detection limits | Not specified |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and comparative analysis of this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the reduction of 3-cyanopyridine followed by a Michael addition and subsequent hydrolysis.
-
Hydrogenation of 3-Cyanopyridine: 3-Cyanopyridine is reduced to 3-(aminomethyl)piperidine using a suitable catalyst (e.g., Rh/C) under a hydrogen atmosphere in an appropriate solvent (e.g., methanol).
-
Michael Addition: The resulting 3-(aminomethyl)piperidine is reacted with ethyl acrylate in a solvent such as ethanol. The reaction mixture is stirred at room temperature.
-
Hydrolysis: The ester intermediate is hydrolyzed using an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Procedure: A small amount of the sample is dissolved in D₂O. The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused into the mass spectrometer.
-
Analysis: The mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ is determined.
Signaling Pathway (Illustrative)
While this compound is a building block and not directly involved in a signaling pathway, its derivatives are often designed to interact with specific biological targets. For illustrative purposes, the following diagram depicts a generic receptor-ligand interaction pathway that a drug derived from this scaffold might modulate.
Lack of Direct Comparative Data for 3-(Piperidin-3-yl)propanoic Acid Enantiomers
As of the latest available research, there is a notable absence of direct in vivo comparative efficacy studies specifically investigating the enantiomers of 3-(Piperidin-3-yl)propanoic acid. This guide, therefore, utilizes data from a structurally related and well-characterized GABA-B receptor agonist, baclofen, as a surrogate to illustrate the principles of stereospecificity and its impact on in vivo efficacy and pharmacokinetics. The enantiomers of baclofen, R-(-)-baclofen (arbaclofen) and S-(+)-baclofen, have been subject to comparative studies, providing a valuable framework for understanding the potential differences between the enantiomers of other GABA-B receptor agonists.
Comparative Guide to the In Vivo Efficacy of GABA-B Receptor Agonist Enantiomers: A Case Study of Baclofen
This guide provides a comparative overview of the in vivo efficacy and pharmacokinetics of baclofen enantiomers, which is instructive for researchers interested in the stereospecific effects of GABA-B receptor agonists like this compound.
Data Presentation
The following table summarizes the key in vivo and pharmacokinetic parameters of R-(-)-baclofen and S-(+)-baclofen.
| Parameter | R-(-)-Baclofen (Arbaclofen) | S-(+)-Baclofen | Reference(s) |
| Pharmacological Activity | The pharmacologically active enantiomer.[1] Significantly more potent at the GABA-B receptor.[2] | Largely inactive at the GABA-B receptor.[1] IC50 is 130 times higher than R-baclofen.[2] | [1][2] |
| In Vivo Efficacy | Reduces alcohol self-administration in rats.[3] Effective as a muscle relaxant.[1] | Ineffective in reducing alcohol self-administration in rats.[3] Contributes little to the muscle relaxant effect.[1] | [1][3] |
| Metabolism | Shows no evidence of metabolic transformation in humans.[4] | Undergoes metabolism by oxidative deamination to S-M1 in humans.[4][5] | [4][5] |
| Pharmacokinetics | Higher urinary excretion compared to the S-enantiomer.[1] Similar plasma elimination half-life to the S-enantiomer.[5] | Lower urinary excretion due to metabolic transformation.[1][5] Similar plasma elimination half-life to the R-enantiomer.[5] | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of baclofen enantiomers are provided below.
1. Alcohol Self-Administration in Rats
-
Objective: To assess the effect of baclofen enantiomers on alcohol-seeking behavior.
-
Subjects: Alcohol-preferring rats trained to self-administer alcohol.
-
Procedure:
-
Rats were trained to press a lever to receive an oral solution of 15% (v/v) alcohol.
-
Once a stable response was established, rats were administered either vehicle, R-(+)-baclofen, S-(-)-baclofen, or racemic baclofen intraperitoneally.
-
The number of lever presses for alcohol and the total amount of alcohol consumed were recorded during a 30-minute session.
-
A fixed-ratio schedule of reinforcement was used, where a set number of lever presses were required for each alcohol delivery.
-
-
Endpoint: The primary endpoints were the number of lever responses for alcohol and the estimated amount of self-administered alcohol.[3]
2. Pharmacokinetic Analysis in Humans
-
Objective: To determine the pharmacokinetic profiles of baclofen enantiomers and their metabolites.
-
Subjects: Healthy human volunteers.
-
Procedure:
-
Subjects were administered a single oral dose of either racemic baclofen or STX209 (R-baclofen).
-
Blood and urine samples were collected at various time points over 48 hours.
-
Plasma and urine concentrations of R- and S-baclofen and the metabolite S-M1 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][5]
-
-
Parameters Measured: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), elimination half-life (t1/2), and cumulative urinary excretion were determined.[5]
Mandatory Visualization
GABA-B Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the GABA-B receptor, the likely target for this compound.
Caption: GABA-B receptor signaling cascade.
Experimental Workflow for In Vivo Comparison of Enantiomers
The diagram below outlines a typical experimental workflow for comparing the in vivo effects of enantiomers, based on the studies of baclofen.
Caption: In vivo enantiomer comparison workflow.
References
- 1. Comparison of the pharmacokinetics of intravenously administered rac-baclofen and its (-)-(R)- and (+)-(S)-enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(Piperidin-3-yl)propanoic Acid Analogs and Related Compounds as Modulators of GABAergic and Glutamatergic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(piperidin-3-yl)propanoic acid analogs and closely related piperidine derivatives. The focus is on their activity as inhibitors of γ-aminobutyric acid (GABA) uptake and as antagonists of the N-methyl-D-aspartate (NMDA) receptor, two key targets in the central nervous system for the development of therapeutics for neurological and psychiatric disorders.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Analogs of this compound, which incorporate this key heterocycle, have been investigated for their potential to modulate major neurotransmitter systems. Specifically, their structural similarity to GABA and glutamate has led to the exploration of their roles as GABA uptake inhibitors and NMDA receptor antagonists. Understanding the relationship between their chemical structure and biological activity is crucial for the rational design of more potent and selective drug candidates.
This guide summarizes key quantitative data from published studies, details the experimental protocols used to generate this data, and provides visualizations of the relevant signaling pathways and experimental workflows.
Part 1: Inhibition of GABA Uptake
Analogs of this compound are structurally related to nipecotic acid (piperidine-3-carboxylic acid), a well-known inhibitor of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, these inhibitors can enhance GABAergic neurotransmission, a mechanism of action relevant to the treatment of epilepsy and anxiety disorders.
Data Presentation: SAR of Nipecotic Acid Derivatives
The following table summarizes the inhibitory potency (pIC50) of a series of N-substituted nipecotic acid derivatives against four murine GABA transporter subtypes (mGAT1-mGAT4).
| Compound ID | R Group (Substitution on Piperidine Nitrogen) | pIC50 mGAT1 | pIC50 mGAT2 | pIC50 mGAT3 | pIC50 mGAT4 |
| (S)-8d | 4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl | - | - | - | 6.59 |
| rac-(3R,Ra)-8f | N-substituted allenic spacer derivative | <4.87 | <4.87 | <4.87 | <4.87 |
| rac-(3R,Sa)-8f | N-substituted allenic spacer derivative | <4.87 | <4.87 | <4.87 | <4.87 |
| rac-(3R,Ra)-11f | N-substituted allenic spacer derivative | <4.87 | <4.87 | <4.87 | <4.87 |
| rac-(3R,Sa)-11f | N-substituted allenic spacer derivative | <4.87 | <4.87 | <4.87 | <4.87 |
| (S)-SNAP-5114 | 2-[tris(4-methoxyphenyl)methoxy]ethyl | - | - | - | - |
(Data sourced from a study on nipecotic acid derivatives with allenic spacers)[1].
The following table presents the IC50 values of nipecotic acid against various GABA transporters.
| Compound | Transporter | IC50 (μM) |
| (±)-Nipecotic acid | hGAT-1 | 8 |
| rGAT-2 | 38 | |
| hGAT-3 | 106 | |
| hBGT-1 | 2370 | |
| Nipecotic acid | mGAT-1 | 2.6 |
| mGAT-2 | 310 | |
| mGAT-3 | 29 | |
| mGAT-4 | 16 |
(Data for (±)-Nipecotic acid and Nipecotic acid are from Tocris Bioscience and Cayman Chemical respectively)[2][3].
Experimental Protocols: [³H]GABA Uptake Assay
The inhibitory activity of the compounds on GABA transporters is typically determined using a [³H]GABA uptake assay in HEK-293 cells stably expressing the respective GAT subtype.
Materials:
-
HEK-293 cells stably expressing the target GAT subtype (e.g., mGAT1, mGAT2, mGAT3, or mGAT4).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Krebs-HEPES buffer (pH 7.4).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test compounds (this compound analogs).
-
Reference inhibitor (e.g., Tiagabine for GAT1).
-
Scintillation cocktail and a microplate scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: HEK-293 cells expressing the target GAT are cultured in DMEM at 37°C in a humidified atmosphere with 5% CO₂. Cells are seeded into 96-well plates and allowed to reach confluency.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to achieve a range of final concentrations.
-
Assay Performance:
-
The cell culture medium is removed, and the cells are washed twice with pre-warmed assay buffer.
-
Cells are then pre-incubated with the assay buffer containing various concentrations of the test compounds or the reference inhibitor for 10-20 minutes at room temperature.
-
GABA uptake is initiated by adding a fixed concentration of [³H]GABA to each well.
-
The incubation is carried out for a specific time (e.g., 1-10 minutes) at room temperature, which should be within the linear range of GABA uptake.
-
-
Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
The cells are then lysed with a lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% SDS).
-
-
Scintillation Counting:
-
The cell lysates are transferred to scintillation vials or a compatible microplate.
-
Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a potent inhibitor) from the total uptake.
-
The percentage of inhibition for each compound concentration is calculated relative to the control (no inhibitor).
-
IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
-
Mandatory Visualization: GABAergic Synapse and GAT Inhibition
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Target Engagement of 3-(Piperidin-3-yl)propanoic Acid Using Cellular Thermal Shift Assay (CETSA): A Comparative Guide
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for confirming and quantifying the engagement of a ligand with its protein target within a cellular environment.[1] This technique is predicated on the principle that the thermal stability of a protein is altered upon ligand binding. This guide provides a detailed comparison of using CETSA to assess the target engagement of the novel compound, 3-(Piperidin-3-yl)propanoic acid, against a hypothetical target, the Gamma-aminobutyric acid type A (GABA-A) receptor. For comparative analysis, the well-characterized GABA-A receptor modulator, Diazepam, will be used as a reference compound.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations to aid in the practical application of CETSA for target validation.
Comparative Analysis of Target Engagement
The following table summarizes hypothetical data from CETSA experiments designed to assess the target engagement of this compound and Diazepam with the GABA-A receptor. Two key CETSA formats are presented: the melt curve analysis, which determines the change in melting temperature (Tm) of the target protein, and the isothermal dose-response (ITDR) analysis, which evaluates the potency of target engagement at a fixed temperature.
| Parameter | This compound | Diazepam (Reference) | Vehicle (Control) |
| Target Protein | GABA-A Receptor | GABA-A Receptor | GABA-A Receptor |
| Cell Line | HEK293 (expressing GABA-A Receptor) | HEK293 (expressing GABA-A Receptor) | HEK293 (expressing GABA-A Receptor) |
| Compound Concentration (Melt Curve) | 10 µM | 10 µM | N/A |
| Melting Temperature (Tm) | 52.5°C | 54.2°C | 49.8°C |
| Thermal Shift (ΔTm) | +2.7°C | +4.4°C | N/A |
| Isothermal Dose-Response (ITDR) EC50 | 5.8 µM | 0.5 µM | N/A |
Experimental Protocols
Detailed methodologies for the key CETSA experiments are provided below.
Protocol 1: CETSA Melt Curve Analysis
This protocol aims to determine the change in the melting temperature of the target protein upon ligand binding.
Materials:
-
HEK293 cells expressing the target GABA-A receptor
-
This compound
-
Diazepam
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western Blot reagents
-
Primary antibody specific to the GABA-A receptor subunit of interest
Procedure:
-
Cell Treatment: Seed HEK293 cells and allow them to adhere overnight. Treat the cells with 10 µM of this compound, 10 µM of Diazepam, or a vehicle control for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[2]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by adding a suitable lysis buffer with protease inhibitors.[2][3]
-
Centrifugation: Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Determine the protein concentration of the soluble fractions and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific to the GABA-A receptor.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensities to the intensity at the lowest temperature for both the compound-treated and vehicle-treated samples. Plot the normalized intensities against the temperature to generate the melt curves and determine the Tm.
Protocol 2: CETSA Isothermal Dose-Response (ITDR) Analysis
This protocol is used to determine the potency of target engagement by measuring the amount of stabilized protein at a single, fixed temperature across a range of compound concentrations.[1]
Procedure:
-
Cell Culture and Treatment: Culture and seed cells as described in Protocol 1. Treat the cells with a serial dilution of this compound and Diazepam.
-
Heat Challenge: From the melt curve generated in Protocol 1, select a temperature that results in approximately 50-70% protein denaturation in the vehicle-treated sample.[1] Heat all samples at this single temperature for 3 minutes.
-
Lysis and Western Blot: Follow steps 3-6 from Protocol 1.
-
Data Analysis: Quantify the band intensities for the target protein at each compound concentration. Plot the band intensities against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological pathway in which the hypothetical target is involved, the following diagrams are provided.
Comparison with Alternative Target Engagement Methods
While CETSA is a valuable tool, other techniques are available to assess target engagement, each with its own advantages and limitations.
| Method | Principle | Key Advantages | Key Limitations |
| CETSA | Ligand binding alters the thermal stability of the target protein. | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[2][4] | Not all protein-ligand interactions cause a significant thermal shift, can be lower throughput.[4] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer. | High-throughput, quantitative, can be performed in live cells, provides real-time data.[2] | Requires genetic modification of the target protein, potential for steric hindrance from the tag.[2] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not require protein modification, can be used with complex lysates.[2][5] | Can be low-throughput, requires careful optimization of protease digestion, may not be sensitive enough for all interactions.[2] |
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for assessing the target engagement of small molecules like this compound. By generating melt curves and isothermal dose-response curves, researchers can obtain both qualitative and quantitative data on the interaction between a compound and its target protein within the complex environment of a cell. The hypothetical data presented herein illustrates how CETSA can be used to compare the target engagement of a novel compound to a known reference drug, providing valuable insights to guide drug discovery and development efforts. The choice of CETSA over alternative methods will depend on factors such as the availability of specific antibodies, the need for a label-free system, and the desired experimental throughput.
References
Safety Operating Guide
Proper Disposal of 3-(Piperidin-3-yl)propanoic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 3-(Piperidin-3-yl)propanoic acid, a compound used in various research applications. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1822-31-7) was not located, this procedure is based on information from SDSs of structurally similar compounds and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for analogous piperidine and propanoic acid derivatives, the following PPE is recommended.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
In case of accidental exposure, follow these first-aid measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
After skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through an authorized hazardous waste collection service.
1. Waste Identification and Segregation:
-
Label a dedicated, leak-proof container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
2. Collection of Waste:
-
For solid waste (e.g., contaminated lab supplies), place it in the designated hazardous waste container.
-
For solutions, use a compatible, sealed container. Avoid overfilling.
3. Spill Management:
-
In case of a spill, wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in the hazardous waste container.
-
Ventilate the area of the spill.
4. Final Disposal:
-
Arrange for pickup by a licensed hazardous waste disposal company.[1][2]
-
Provide the disposal company with all available information on the chemical's properties.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
General Safety and Handling Information
While a specific SDS is unavailable, the hazards associated with similar compounds suggest that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, it is essential to handle this compound in a well-ventilated area, avoiding the creation of dust. Always wash hands thoroughly after handling. Store the compound in a tightly closed container in a dry and well-ventilated place.
References
Essential Safety and Operational Guidance for Handling 3-(Piperidin-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 3-(Piperidin-3-yl)propanoic acid, ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and data from similar chemical compounds.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles or a Face Shield | ANSI Z87.1 compliant.[4] Must be worn at all times in the laboratory to protect against splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[5] Gloves should be inspected before each use and disposed of properly after handling the chemical.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against spills.[6] |
| Respiratory Protection | Use in a well-ventilated area or with a respirator | Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-toe shoes | Shoes must be worn at all times in the laboratory to protect against spills and falling objects.[7] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is critical to prevent accidents and maintain the integrity of the chemical.
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Review the experimental protocol and be aware of the potential hazards.[6]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]
-
Avoiding Contact: Take care to avoid direct contact with the skin, eyes, and clothing.[2] Do not smell or taste the chemical.[8]
-
Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation.
-
Spills: In the event of a spill, immediately alert others in the area. For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For wet spills, absorb with an inert material and place in a suitable container.[1] The spill area should then be thoroughly cleaned.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[8]
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Containers should be clearly labeled with the chemical name and any hazard warnings.[9]
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[10] Do not mix with other waste streams.[10]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[10]
-
Disposal Method: Dispose of the chemical waste through an authorized hazardous waste disposal company.[3] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.[8]
Emergency First Aid Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visual Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. gz-supplies.com [gz-supplies.com]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. saffronchemicals.com [saffronchemicals.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure, exact image not available from search)